molecular formula C23H24ClFN4O3 B11930281 Moniro-1

Moniro-1

Cat. No.: B11930281
M. Wt: 458.9 g/mol
InChI Key: SKSWCLIWZYBHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Moniro-1 is a useful research compound. Its molecular formula is C23H24ClFN4O3 and its molecular weight is 458.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H24ClFN4O3

Molecular Weight

458.9 g/mol

IUPAC Name

4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride

InChI

InChI=1S/C23H23FN4O3.ClH/c24-17-8-12-19(13-9-17)31-21-5-2-1-4-20(21)28-22(29)16-6-10-18(11-7-16)30-15-3-14-27-23(25)26;/h1-2,4-13H,3,14-15H2,(H,28,29)(H4,25,26,27);1H

InChI Key

SKSWCLIWZYBHCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OCCCN=C(N)N)OC3=CC=C(C=C3)F.Cl

Origin of Product

United States

Foundational & Exploratory

Moniro-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the T-type and N-type Calcium Channel Blocker, Moniro-1.

This technical guide provides a comprehensive overview of this compound, a molecule of interest for researchers in drug development and neuroscience. This document details its chemical identity, physicochemical properties, biological activity, and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound, identified by the CAS number 1909225-94-0, is a small molecule with the IUPAC name 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride.[1] Its chemical structure is characterized by a central benzamide core, substituted with a propoxy-guanidinium group and a 2-(4-fluorophenoxy)phenyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride[1]
CAS Number 1909225-94-0[1]
Molecular Formula C23H24ClFN4O3[1]
Molecular Weight 458.9 g/mol [1]
Appearance SolidDC Chemicals MSDS
Storage Store at -20°C (powder) or -80°C (in solvent)DC Chemicals MSDS

Note: Specific experimental data for melting point, boiling point, and solubility of this compound are not publicly available at this time.

Spectroscopic Data:

Biological Activity and Mechanism of Action

This compound is a potent blocker of voltage-gated calcium channels, with a notable selectivity for T-type and N-type channels. These channels play crucial roles in a variety of physiological processes, including neuronal excitability, neurotransmitter release, and cardiovascular function.

Table 2: Inhibitory Activity of this compound on Human Voltage-Gated Calcium Channels

Channel SubtypeIC50 (µM)
hCav3.1 (T-type)3.3
hCav3.2 (T-type)1.7
hCav3.3 (T-type)7.2
hCav2.2 (N-type)34

The inhibitory action of this compound on these channels suggests its potential as a therapeutic agent for conditions associated with channel hyperactivity, such as neuropathic pain and certain types of epilepsy.

Signaling Pathway

The primary mechanism of action of this compound involves the direct blockade of T-type and N-type voltage-gated calcium channels. This blockade inhibits the influx of calcium ions (Ca2+) into the cell upon membrane depolarization. The reduction in intracellular calcium concentration subsequently modulates downstream signaling cascades.

Caption: Signaling pathway of this compound.

Experimental Protocols

The primary technique used to characterize the inhibitory activity of this compound on calcium channels is whole-cell patch clamp electrophysiology . The following is a generalized protocol based on standard practices for testing calcium channel blockers.

Whole-Cell Patch Clamp Electrophysiology

Objective: To measure the effect of this compound on ionic currents flowing through T-type and N-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the desired human calcium channel subtype (e.g., hCav3.1, hCav3.2, hCav3.3, or hCav2.2).

  • External solution (in mM): 140 tetraethylammonium chloride, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH.

  • Internal (pipette) solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • This compound stock solution (in DMSO) and serial dilutions in external solution.

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Cell Preparation: Culture HEK293 cells expressing the target calcium channel on glass coverslips.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Drug Application:

    • After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

    • Record the calcium currents in the presence of the compound.

    • Perform a washout by perfusing with the drug-free external solution.

  • Data Analysis:

    • Measure the peak current amplitude before, during, and after drug application.

    • Calculate the percentage of current inhibition for each concentration of this compound.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 with target channel) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Pipette_Pulling Pipette Pulling Pipette_Pulling->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Baseline Current Recording Whole_Cell->Baseline Drug_Application This compound Application Baseline->Drug_Application Washout Washout Drug_Application->Washout Current_Measurement Peak Current Measurement Washout->Current_Measurement Inhibition_Calculation % Inhibition Calculation Current_Measurement->Inhibition_Calculation IC50_Determination IC50 Determination Inhibition_Calculation->IC50_Determination

Caption: Experimental workflow for whole-cell patch clamp.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, a plausible synthetic route would involve the coupling of a substituted benzoyl chloride with a substituted aniline, followed by the introduction of the guanidinium-containing side chain. Researchers should refer to the literature for the synthesis of similar N-phenylbenzamide and guanidinium-containing compounds to develop a suitable synthetic strategy.

Conclusion

This compound is a valuable research tool for studying the role of T-type and N-type calcium channels in various physiological and pathological processes. Its selectivity profile makes it a promising lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its chemical and biological properties to aid researchers in their investigations. Further experimental work is required to fully elucidate its physical properties and detailed signaling pathways.

References

The Synthesis and Proposed Mechanism of Moniro-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed, hypothetical synthesis pathway for the compound Moniro-1. As of the date of this publication, a detailed, peer-reviewed synthesis procedure for this compound has not been publicly disclosed in scientific literature or patents. The presented methodologies are based on established organic chemistry principles and precedents for analogous transformations. All quantitative data are illustrative and should not be considered experimentally verified.

Introduction

This compound, with the chemical identity 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide hydrochloride (CAS 1909225-94-0), is a small molecule that has been identified as a blocker of T-type and N-type calcium channels. This dual inhibitory activity suggests its potential as a therapeutic agent in conditions such as pain and epilepsy, where these channels play a crucial role. This guide provides a plausible synthetic route to this compound, detailed hypothetical experimental protocols, and an overview of the signaling pathways associated with its molecular targets.

Proposed Synthesis Pathway of this compound

The proposed synthesis of this compound is a multi-step process that can be conceptually divided into three main stages:

  • Synthesis of the benzoic acid intermediate with a protected guanidino precursor.

  • Synthesis of the aniline intermediate.

  • Coupling of the two intermediates followed by deprotection and guanidinylation to yield the final compound.

A schematic of the proposed overall synthesis is presented below.

Moniro1_Synthesis_Pathway cluster_0 Synthesis of Benzoic Acid Intermediate cluster_1 Synthesis of Aniline Intermediate cluster_2 Final Assembly and Deprotection A 3-Aminopropan-1-ol C tert-Butyl (3-hydroxypropyl)carbamate A->C Boc Protection B Boc-anhydride B->C E Methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate C->E Mitsunobu or Williamson Ether Synthesis D Methyl 4-hydroxybenzoate D->E F 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid E->F Hydrolysis K tert-Butyl (3-(4-((2-(4-fluorophenoxy)phenyl)carbamoyl)phenoxy)propyl)carbamate F->K Amide Coupling G 2-Fluoro-1-nitrobenzene I 1-(4-Fluorophenoxy)-2-nitrobenzene G->I Nucleophilic Aromatic Substitution H 4-Fluorophenol H->I J 2-(4-Fluorophenoxy)aniline I->J Nitro Reduction J->K L 4-(3-Aminopropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamide K->L Boc Deprotection N This compound (Protected) L->N Guanidinylation M 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea M->N O This compound (Final Product) N->O Final Deprotection & Salt Formation

Caption: Proposed multi-step synthesis pathway for this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthesis of this compound.

Table 1: Synthesis of Intermediates

StepIntermediateStarting MaterialsMolecular Weight ( g/mol )Hypothetical Yield (%)
1tert-Butyl (3-hydroxypropyl)carbamate3-Aminopropan-1-ol, Boc-anhydride175.2395
2Methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoatetert-Butyl (3-hydroxypropyl)carbamate, Methyl 4-hydroxybenzoate325.3880
34-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acidMethyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate311.3590
41-(4-Fluorophenoxy)-2-nitrobenzene2-Fluoro-1-nitrobenzene, 4-Fluorophenol233.1985
52-(4-Fluorophenoxy)aniline1-(4-Fluorophenoxy)-2-nitrobenzene203.2292

Table 2: Final Assembly of this compound

StepProductStarting MaterialsMolecular Weight ( g/mol )Hypothetical Yield (%)
6tert-Butyl (3-(4-((2-(4-fluorophenoxy)phenyl)carbamoyl)phenoxy)propyl)carbamate4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid, 2-(4-Fluorophenoxy)aniline496.5675
74-(3-Aminopropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamidetert-Butyl (3-(4-((2-(4-fluorophenoxy)phenyl)carbamoyl)phenoxy)propyl)carbamate396.4398
8This compound (Protected)4-(3-Aminopropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamide, 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea638.7370
9This compoundThis compound (Protected)458.9295

Experimental Protocols

The following are detailed hypothetical methodologies for the key steps in the proposed synthesis of this compound.

Synthesis of 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid

Step 1: Boc Protection of 3-Aminopropan-1-ol

  • To a solution of 3-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (3-hydroxypropyl)carbamate.

Step 2: Williamson Ether Synthesis

  • To a solution of tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) and methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate.

Step 3: Hydrolysis

  • Dissolve methyl 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid.

Synthesis of 2-(4-Fluorophenoxy)aniline

Step 4: Nucleophilic Aromatic Substitution

  • To a solution of 4-fluorophenol (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq) and stir for 30 minutes.

  • Add 2-fluoro-1-nitrobenzene (1.0 eq) and heat the reaction to 100 °C for 8 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography to obtain 1-(4-fluorophenoxy)-2-nitrobenzene.

Step 5: Nitro Reduction

  • Dissolve 1-(4-fluorophenoxy)-2-nitrobenzene (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (3.0 eq) and heat to reflux for 3 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction, basify with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to yield 2-(4-fluorophenoxy)aniline.

Final Assembly of this compound

Step 6: Amide Coupling

  • To a solution of 4-(3-((tert-butoxycarbonyl)amino)propoxy)benzoic acid (1.0 eq), 2-(4-fluorophenoxy)aniline (1.0 eq), and a coupling agent such as HATU (1.1 eq) in DMF, add a base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction into water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography to obtain tert-butyl (3-(4-((2-(4-fluorophenoxy)phenyl)carbamoyl)phenoxy)propyl)carbamate.

Step 7: Boc Deprotection

  • Dissolve the product from Step 6 in DCM and add trifluoroacetic acid (TFA, 10 eq).

  • Stir at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure to yield 4-(3-aminopropoxy)-N-(2-(4-fluorophenoxy)phenyl)benzamide as the TFA salt.

Step 8 & 9: Guanidinylation and Final Deprotection

  • To a solution of the product from Step 7 (1.0 eq) and 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq) in DMF, add a base such as DIPEA (2.0 eq).

  • Stir at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Dilute with ethyl acetate, wash with water and brine, dry, and concentrate.

  • Dissolve the crude protected guanidine intermediate in a solution of HCl in dioxane.

  • Stir at room temperature for 4 hours.

  • Concentrate under reduced pressure and triturate with diethyl ether to precipitate this compound as the hydrochloride salt.

Visualizations

Experimental Workflow

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (Solvent, Reagents) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final Final Product Characterization->Final

Caption: General experimental workflow for a single synthetic step.

Signaling Pathway of T-type and N-type Calcium Channel Blockade

This compound is reported to be a blocker of T-type (CaV3.x) and N-type (CaV2.2) voltage-gated calcium channels. These channels are crucial for neuronal signaling, and their blockade can modulate neuronal excitability and neurotransmitter release, which is relevant for treating pain and epilepsy.

Calcium_Channel_Blockade cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_thalamic Thalamic Neuron AP Action Potential Ca_N N-type Ca²⁺ Channel (CaV2.2) AP->Ca_N Depolarization Ca_influx_N Ca²⁺ Influx Ca_N->Ca_influx_N Vesicle_fusion Vesicle Fusion Ca_influx_N->Vesicle_fusion Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_fusion->Neurotransmitter_release Receptor Neurotransmitter Receptors Neurotransmitter_release->Receptor Postsynaptic_potential Excitatory Postsynaptic Potential Receptor->Postsynaptic_potential Pain_signal Pain Signal Propagation Postsynaptic_potential->Pain_signal Ca_T T-type Ca²⁺ Channel (CaV3.x) Ca_influx_T Ca²⁺ Influx Ca_T->Ca_influx_T Burst_firing Neuronal Burst Firing Ca_influx_T->Burst_firing Hyperexcitability Thalamocortical Hyperexcitability Burst_firing->Hyperexcitability Moniro1 This compound Moniro1->Ca_N Blocks Moniro1->Ca_T Blocks

Caption: Proposed mechanism of action of this compound.

In-depth Technical Guide: Moniro-1 and a Potential Alternative, Miro1 Reducer

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide addresses the inquiry regarding the compound "Moniro-1". Initial searches have identified its chemical identity; however, a comprehensive review of scientific literature reveals a lack of published data on its biological activity, experimental protocols, and associated signaling pathways.

In the course of this investigation, a similarly named compound, Miro1 Reducer , was identified with a substantial body of research, particularly in the context of Parkinson's disease. Given the potential for nomenclature confusion, this guide will first present the available information on this compound and then provide a detailed technical overview of Miro1 Reducer as a potential compound of interest for researchers in drug development.

This compound: Chemical Identity and Synonyms

IUPAC Name: 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride[1]

Synonyms:

  • This compound[1]

  • 1909225-94-0[1]

  • orb1687167[1]

  • GLXC-10427[1]

  • EX-A10368[1]

Despite a thorough search using its IUPAC name and various synonyms, no specific biological data, experimental protocols, or associated signaling pathways for this compound could be located in the public scientific literature. This suggests that this compound may be a compound within a screening library that has not yet been characterized biologically in published research.

Miro1 Reducer: A Potential Alternative Compound of Interest

IUPAC Name: N-(3-Fluorophenyl)-N'-[4-[[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino]phenyl]urea hydrochloride

Synonyms: Miro1 Reducer

Miro1 Reducer is a small molecule that has been identified as a promoter of the proteasomal degradation of the mitochondrial Rho GTPase 1 (Miro1) protein. Its activity has been primarily investigated in the context of Parkinson's disease, where it has shown potential in rescuing neuronal loss.

Quantitative Data
ParameterValueReference
IC₅₀ (Miro1 Reduction) 7.8 µM--INVALID-LINK--, [Miro1 Reducer
Molecular Weight 425.85 g/mol [Miro1 Reducer
Formula C₂₀H₁₆FN₇O·HCl--INVALID-LINK--
Experimental Protocols

Miro1 Degradation Assay in Fibroblasts:

  • Cell Culture: Culture human fibroblasts from Parkinson's disease patients and healthy controls in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37°C and 5% CO₂.

  • Compound Treatment: Treat fibroblasts with Miro1 Reducer at a concentration of 10 µM for 30 hours.

  • Mitochondrial Depolarization: Induce mitochondrial damage by treating cells with CCCP (Carbonyl cyanide m-chlorophenyl hydrazone).

  • Lysis and Western Blotting: Lyse the cells and perform Western blot analysis to detect the levels of Miro1 protein. Use GAPDH or other housekeeping proteins as a loading control. A reduction in the Miro1 protein band in treated cells compared to untreated controls indicates compound activity.

In Vivo Neuroprotection Assay in a Fly Model of Parkinson's Disease:

  • Fly Stocks: Utilize established Drosophila melanogaster models of Parkinson's disease (e.g., expressing human α-synuclein or with mutations in PINK1 or Parkin).

  • Drug Administration: Supplement the fly food with Miro1 Reducer at a concentration of 2.5 µM.

  • Locomotor Assay: Assess the motor function of the flies at different ages using a climbing assay.

  • Immunohistochemistry: Dissect the fly brains and perform immunohistochemistry to visualize and quantify dopaminergic neurons (e.g., by staining for tyrosine hydroxylase). A rescue of the age-dependent loss of dopaminergic neurons and improved motor function in treated flies compared to controls indicates neuroprotective effects.

Signaling Pathway and Mechanism of Action

Miro1 is a key protein located on the outer mitochondrial membrane that tethers mitochondria to motor proteins for their transport along microtubules. In healthy cells, damaged mitochondria are cleared through a process called mitophagy. A critical step in initiating mitophagy is the removal of Miro1 from the mitochondrial surface. In many cases of Parkinson's disease, this process is impaired, leading to the accumulation of damaged mitochondria.

Miro1 Reducer has been shown to promote the proteasomal degradation of Miro1. This action is particularly effective in the context of mitochondrial depolarization, a trigger for mitophagy. By facilitating the removal of Miro1, the compound helps to restore the clearance of damaged mitochondria.

Logical Workflow of Miro1 Reducer Action:

Miro1_Reducer_Action Mitochondrial_Damage Mitochondrial Damage (e.g., due to cellular stress) Miro1_Accumulation Miro1 Accumulation on Mitochondrial Surface Mitochondrial_Damage->Miro1_Accumulation Mitophagy_Impairment Impaired Mitophagy Miro1_Accumulation->Mitophagy_Impairment Miro1_Degradation Proteasomal Degradation of Miro1 Miro1_Accumulation->Miro1_Degradation Neuronal_Degeneration Neuronal Degeneration (Parkinson's Disease) Mitophagy_Impairment->Neuronal_Degeneration Miro1_Reducer Miro1 Reducer Miro1_Reducer->Miro1_Degradation promotes Mitophagy_Restoration Restoration of Mitophagy Miro1_Degradation->Mitophagy_Restoration Neuroprotection Neuroprotection Mitophagy_Restoration->Neuroprotection

Caption: Logical workflow illustrating the mechanism of Miro1 Reducer in promoting neuroprotection.

Signaling Pathway of Miro1-Mediated Mitophagy and the Intervention Point of Miro1 Reducer:

Miro1_Mitophagy_Pathway cluster_mitochondrion Mitochondrion Miro1 Miro1 Motor_Complex Motor Complex Miro1->Motor_Complex anchors Ubiquitination Miro1 Ubiquitination Miro1->Ubiquitination Mitochondrial_Depolarization Mitochondrial Depolarization PINK1_Parkin PINK1/Parkin Pathway Mitochondrial_Depolarization->PINK1_Parkin activates PINK1_Parkin->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation Miro1 Degradation Proteasome->Degradation Mitophagy Mitophagy Degradation->Mitophagy enables Miro1_Reducer Miro1 Reducer Miro1_Reducer->Degradation facilitates

Caption: Signaling pathway of Miro1 degradation and the intervention by Miro1 Reducer.

References

Moniro-1: A Technical Guide to a Novel T-type and N-type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1909225-94-0

This technical guide provides an in-depth overview of Moniro-1, a novel small molecule inhibitor of voltage-gated calcium channels. This compound exhibits a multi-target profile, demonstrating potent blockade of both T-type and N-type calcium channels, with significantly lower activity against L-type channels. This selectivity profile suggests its potential therapeutic application in neurological disorders such as pain and epilepsy. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on its mechanism of action, experimental protocols for its characterization, and the key signaling pathways it modulates.

Core Data Summary

This compound has been characterized as a potent blocker of specific subtypes of voltage-gated calcium channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from whole-cell patch-clamp electrophysiology studies.

Channel SubtypeHuman Channel IsoformIC50 (µM)
N-typehCaV2.234.0 ± 3.6
T-typehCaV3.13.3 ± 0.3
T-typehCaV3.21.7 ± 0.1
T-typehCaV3.37.2 ± 0.3
L-typehCaV1.2> 100
L-typehCaV1.3> 100
P/Q-typehCaV2.1> 100
R-typehCaV2.3> 100

Data compiled from studies on recombinantly expressed human calcium channels.[1][2]

Mechanism of Action

This compound functions by directly blocking the pore of specific voltage-gated calcium channels, thereby inhibiting the influx of calcium ions into the cell. This blockade is state- and use-dependent for certain channel subtypes, indicating that the affinity of this compound for the channel can be influenced by the conformational state of the channel (resting, open, or inactivated) and the frequency of channel opening.[1][2]

State- and Use-Dependent Inhibition
  • hCaV2.2 (N-type): this compound demonstrates state- and use-dependent inhibition of N-type calcium channels. This suggests that the molecule may have a higher affinity for the open or inactivated states of the channel, which are more prevalent during periods of high neuronal firing.[1][2]

  • hCaV3.1 (T-type): For this T-type channel subtype, stronger inhibition is observed at higher stimulation frequencies, indicating a use-dependent mechanism of action.[1][2]

This frequency-dependent blockade is a key characteristic, suggesting that this compound may be more effective at targeting pathological conditions associated with neuronal hyperexcitability, such as those found in epilepsy and neuropathic pain, while having less impact on normal physiological signaling.[1][2]

Experimental Protocols

The primary method for characterizing the inhibitory activity of this compound on voltage-gated calcium channels is whole-cell patch-clamp electrophysiology . The following provides a detailed methodology based on standard practices for recording from cell lines recombinantly expressing specific human calcium channel subtypes.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the ionic currents conducted by specific voltage-gated calcium channel subtypes (hCaV2.2, hCaV3.1, hCaV3.2, hCaV3.3, etc.).

Cell Preparation:

  • Human Embryonic Kidney (HEK293) cells are commonly used for the stable or transient expression of the desired human calcium channel α1 subunit, along with any necessary auxiliary subunits (e.g., β and α2δ).

  • Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and appropriate selection antibiotics.

  • For recording, cells are plated onto glass coverslips.

Solutions:

  • External (Bath) Solution (in mM):

    • 110 BaCl2 (as the charge carrier to enhance current and block K+ channels)

    • 10 HEPES

    • 5 CsCl

    • 1 MgCl2

    • 10 Glucose

    • pH adjusted to 7.4 with CsOH

  • Internal (Pipette) Solution (in mM):

    • 120 Cs-methanesulfonate

    • 10 EGTA

    • 10 HEPES

    • 5 MgCl2

    • 4 ATP-Mg

    • 0.3 GTP-Na

    • pH adjusted to 7.2 with CsOH

Recording Procedure:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

  • Patch pipettes are fabricated from borosilicate glass capillaries using a micropipette puller, with a typical resistance of 2-5 MΩ when filled with the internal solution.

  • A gigaohm seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

  • The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Cells are held at a holding potential of -80 mV to -100 mV to ensure channels are in a resting state before stimulation.

  • Voltage-clamp protocols are applied to elicit channel opening. For example, to measure T-type channel currents, a depolarizing step to -30 mV for 200 ms can be used. For N-type channels, a step to +10 mV may be appropriate.

  • This compound is applied to the bath at various concentrations to determine its inhibitory effect on the peak current amplitude.

  • Data is acquired and analyzed using appropriate software to calculate IC50 values and to study the voltage- and frequency-dependence of the block.

G_Experimental_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (HEK293 with target channel) Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation (External & Internal) Solution_Prep->Giga_Seal Pipette_Fabrication Pipette Fabrication Pipette_Fabrication->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Protocol Application Whole_Cell->Voltage_Clamp Drug_Application This compound Application Voltage_Clamp->Drug_Application Data_Acquisition Data Acquisition Drug_Application->Data_Acquisition IC50_Calculation IC50 Calculation Data_Acquisition->IC50_Calculation

Whole-cell patch-clamp workflow for this compound characterization.

Signaling Pathways and Therapeutic Rationale

The therapeutic potential of this compound in pain and epilepsy stems from its ability to modulate neuronal excitability and neurotransmitter release by blocking T-type and N-type calcium channels.

Role in Neuropathic Pain

Neuropathic pain is often characterized by hyperexcitability of primary sensory neurons in the dorsal root ganglia (DRG). Both CaV3.2 (a T-type channel) and CaV2.2 (an N-type channel) are upregulated in DRG neurons following nerve injury and contribute to this hyperexcitability.

  • CaV3.2 (T-type): These low-voltage activated channels contribute to setting the resting membrane potential and generating burst firing in neurons. Their upregulation in neuropathic pain states lowers the threshold for action potential firing, leading to spontaneous pain and hyperalgesia. By blocking CaV3.2, this compound can dampen this neuronal hyperexcitability.[3]

  • CaV2.2 (N-type): These channels are predominantly located at presynaptic terminals in the spinal cord's dorsal horn. They play a crucial role in the release of excitatory neurotransmitters such as glutamate and substance P from nociceptive C-fibers. By inhibiting CaV2.2, this compound can reduce the transmission of pain signals from the periphery to the central nervous system.

G_Pain_Signaling_Pathway cluster_DRG DRG Neuron cluster_Spinal_Cord Spinal Cord (Dorsal Horn) Noxious_Stimulus Noxious Stimulus CaV3_2 CaV3.2 (T-type) Noxious_Stimulus->CaV3_2 Hyperexcitability Neuronal Hyperexcitability CaV3_2->Hyperexcitability Presynaptic_Terminal Presynaptic Terminal Hyperexcitability->Presynaptic_Terminal CaV2_2 CaV2.2 (N-type) Presynaptic_Terminal->CaV2_2 Neurotransmitter_Release Glutamate & Substance P Release CaV2_2->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Pain_Signal Pain Signal to Brain Postsynaptic_Neuron->Pain_Signal Moniro1_T This compound Moniro1_T->CaV3_2 Blocks Moniro1_N This compound Moniro1_N->CaV2_2 Blocks

This compound's mechanism in modulating pain signaling pathways.
Role in Epilepsy

Absence seizures, a form of generalized epilepsy, are characterized by oscillatory neuronal activity in the thalamocortical circuit. T-type calcium channels, particularly CaV3.1, are highly expressed in thalamic neurons and are critical for generating the low-threshold calcium spikes that drive these rhythmic, synchronous discharges.

  • T-type Channels (CaV3.1, CaV3.2, CaV3.3): By blocking T-type calcium channels in the thalamus, this compound can disrupt the oscillatory burst firing of thalamocortical neurons, thereby preventing the generation and propagation of seizure activity. This is a well-established mechanism for anti-absence seizure drugs.

G_Epilepsy_Signaling_Pathway Thalamocortical_Neuron Thalamocortical Neuron T_type_Channels T-type Ca2+ Channels (e.g., CaV3.1) Thalamocortical_Neuron->T_type_Channels Low_Threshold_Spike Low-Threshold Ca2+ Spike T_type_Channels->Low_Threshold_Spike Burst_Firing Rhythmic Burst Firing Low_Threshold_Spike->Burst_Firing Absence_Seizure Absence Seizure Generation Burst_Firing->Absence_Seizure Moniro1 This compound Moniro1->T_type_Channels Blocks

This compound's proposed mechanism in preventing absence seizures.

Conclusion

This compound is a promising investigational compound with a distinct pharmacological profile as a potent blocker of T-type and N-type voltage-gated calcium channels. Its mechanism of action, particularly its state- and use-dependent properties, makes it an attractive candidate for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as neuropathic pain and epilepsy. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

Moniro-1: A Technical Guide to Solubility and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Moniro-1 is a potent T-type and N-type calcium channel blocker, identified by CAS number 1909225-94-0. Its utility in preclinical research necessitates a thorough understanding of its physicochemical properties, particularly its solubility in common laboratory solvents. This technical guide provides an in-depth overview of this compound's solubility profile, drawing upon its structural characteristics and established principles of chemical solubility. While specific quantitative experimental data for this compound is not extensively published, this document offers estimated solubility values to guide researchers in solution preparation and experimental design. Furthermore, a detailed protocol for determining thermodynamic solubility is provided to enable researchers to ascertain precise solubility limits in their specific experimental contexts. This guide also includes a schematic of the signaling pathway associated with T-type and N-type calcium channel blockade to provide a broader biological context for this compound's mechanism of action.

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1909225-94-0
Molecular Formula C₂₃H₂₃FN₄O₃·HCl
Molecular Weight 458.91 g/mol
Chemical Structure (SMILES) N/C(N)=N\CCCOC1=CC=C(C=C1)C(NC2=C(C=CC=C2)OC3=CC=C(C=C3)F)=O.Cl

Estimated Solubility of this compound

The following table provides estimated solubility values for this compound. It is crucial to note that these are estimations and should be experimentally verified.

SolventEstimated Solubility (at 25°C)Notes
DMSO (Dimethyl Sulfoxide) > 20 mg/mL (> 43.6 mM)Supplier information indicates stability in DMSO solution, suggesting high solubility.
Water Moderately SolubleThe hydrochloride salt form and the polar guanidinium group enhance aqueous solubility. Solubility is expected to be pH-dependent.
Ethanol SolubleThe polar nature of ethanol should facilitate the dissolution of this compound.
Methanol SolubleSimilar to ethanol, methanol is a polar protic solvent that should effectively solvate this compound.
Acetonitrile Slightly SolubleAs a polar aprotic solvent, it may have limited capacity to solvate the charged guanidinium group.
Acetone Slightly SolubleIts polarity is lower than alcohols, which may limit the solubility of the polar functional groups.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain precise solubility data for this compound, a thermodynamic solubility assay, such as the shake-flask method, is recommended. This method determines the equilibrium solubility of a compound, which is a critical parameter for many downstream applications.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent.

Materials:

  • This compound (solid powder)

  • Selected solvent (e.g., DMSO, water, phosphate-buffered saline pH 7.4)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the mobile phase to be used for HPLC analysis to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., add 2 mg of this compound to 1 mL of solvent). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or rotator.

    • Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The prolonged incubation ensures that the dissolution process has reached a thermodynamic equilibrium.

  • Sample Processing:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

    • Carefully collect the supernatant using a pipette, being cautious not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis by HPLC:

    • Analyze the calibration standards and the filtered sample solutions by HPLC.

    • Develop an appropriate HPLC method (e.g., reverse-phase C18 column, isocratic or gradient elution with a suitable mobile phase, and UV detection at a wavelength where this compound has maximum absorbance).

    • Integrate the peak area corresponding to this compound in each chromatogram.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

    • The calculated concentration represents the thermodynamic solubility of this compound in the test solvent. Express the solubility in mg/mL and µM.

Signaling Pathway and Experimental Workflow Visualization

As a T-type and N-type calcium channel blocker, this compound is expected to modulate intracellular calcium levels by inhibiting the influx of Ca²⁺ ions through these specific voltage-gated calcium channels. This action can impact various cellular processes, including neuronal excitability and neurotransmitter release.

Moniro1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ca_channel T-type / N-type Ca²⁺ Channel Ca_int Ca²⁺ Ca_channel->Ca_int Ca²⁺ Influx Ca_ext Ca²⁺ Ca_ext->Ca_channel Depolarization Cellular_Response Downstream Cellular Response Ca_int->Cellular_Response Signal Transduction Moniro1 This compound Moniro1->Ca_channel Blockade

Caption: Mechanism of action of this compound as a calcium channel blocker.

The following diagram illustrates a typical experimental workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add to known volume of solvent A->B C Incubate with shaking (24-48h at 25°C) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Analyze by HPLC-UV E->F G Quantify using calibration curve F->G

Information Regarding Moniro-1's Mechanism of Action is Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature and chemical databases reveals a significant lack of public information on the mechanism of action for the compound identified as Moniro-1. While the chemical identity of this compound has been established, there is no available data detailing its biological activity, signaling pathways, or associated experimental protocols.

This compound is cataloged in chemical databases with the following identifiers:

IdentifierValue
Molecular Formula C23H24ClFN4O3
IUPAC Name 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride
Synonyms GLXC-10427, EX-A10368

Despite the existence of these chemical descriptors, a comprehensive search for "this compound," as well as its synonyms "GLXC-10427" and "EX-A10368," did not yield any peer-reviewed articles, clinical trial data, or patents that would describe its pharmacological properties.

Consequently, the core requirements for a technical guide—including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be met at this time. The absence of this foundational scientific information makes it impossible to construct an accurate or meaningful report on this compound's mechanism of action.

It is important to distinguish this compound from other similarly named but biologically distinct molecules that were identified during the search process:

  • Miro1: A mitochondrial Rho GTPase that plays a crucial role in the movement and localization of mitochondria within cells. Research indicates Miro1 acts as a calcium sensor, linking mitochondria to motor proteins.[1]

  • MCP-1 (Monocyte Chemoattractant Protein-1): A chemokine, also known as CCL2, that is involved in the inflammatory response by recruiting monocytes to sites of injury or infection.

These proteins have well-documented signaling pathways and mechanisms of action but are unrelated to the chemical compound this compound.

Until research on this compound is published in the public domain, a detailed technical guide on its mechanism of action cannot be developed.

References

In Silico Target Prediction of Moniro-1: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of molecular targets is a critical and often rate-limiting step in the drug discovery pipeline. In silico target prediction methods have emerged as powerful tools to accelerate this process by computationally screening vast biological space to generate testable hypotheses for a compound's mechanism of action. This technical guide provides an in-depth overview of the core methodologies for the in silico target prediction of a novel hypothetical compound, Moniro-1. We will explore both structure-based and ligand-based approaches, present hypothetical prediction data, and detail the experimental protocols required for subsequent validation.

Core Methodologies for In Silico Target Prediction

The two primary strategies for computational target prediction are structure-based and ligand-based methods. These approaches leverage different types of data but can be used synergistically to build a comprehensive target profile for a small molecule like this compound.

Structure-Based Target Prediction: Reverse Docking

Reverse docking, also known as inverse virtual screening, repositions the traditional docking paradigm. Instead of screening a library of compounds against a single target, a single compound (this compound) is docked against a large library of 3D protein structures.[1][2] This method is particularly useful for identifying potential off-targets and for drug repurposing.[2] The process involves preparing the 3D structure of this compound and then systematically docking it into the binding sites of a curated protein structure database. Each docking pose is evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol.[3]

Ligand-Based Target Prediction: Pharmacophore Modeling

Ligand-based methods are employed when the 3D structure of a potential target is unknown or when focusing on a specific class of targets.[4] These methods are founded on the principle that molecules with similar structures or properties are likely to interact with similar targets.[1][5] Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific target.[4][6][7] A pharmacophore model can be generated from a set of known active ligands or from a ligand-protein complex.[8] The pharmacophore of this compound can then be used as a 3D query to screen databases of known pharmacophores associated with specific biological targets, with the results ranked by a "fit score".[9]

Data Presentation: Hypothetical In Silico Results for this compound

The following tables summarize the hypothetical quantitative data from in silico target prediction studies for this compound.

Table 1: Top Predicted Protein Targets for this compound from Reverse Docking

RankProtein TargetGene SymbolProtein FamilyPredicted Binding Affinity (kcal/mol)PDB ID
1Mitogen-activated protein kinase 1MAPK1Kinase-10.24QTB
2Cyclin-dependent kinase 2CDK2Kinase-9.81HCK
3Vascular endothelial growth factor AVEGFAGrowth Factor-9.52VPF
4Estrogen receptor alphaESR1Nuclear Receptor-9.11A52
5B-cell lymphoma-extra largeBCL2L1Apoptosis Regulator-8.92O2F

Table 2: Pharmacophore-Based Screening Results for this compound against a Kinase-Focused Library

RankTarget Kinase FamilyRepresentative TargetFit ScoreOverlapping Features
1MAP Kinasep38 alpha0.922 HBA, 1 HBD, 1 Aro
2CDKCDK20.881 HBA, 1 HBD, 1 Aro
3Tyrosine KinaseEGFR0.852 HBA, 1 Aro
4PI3KPI3K alpha0.811 HBA, 1 HBD, 2 Hyd
5AKT/PKBAKT10.791 HBA, 2 Hyd
HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor, Aro: Aromatic Ring, Hyd: Hydrophobic

Experimental Protocols for Target Validation

In silico predictions must be experimentally validated to confirm the identified targets and their biological relevance.[10][11]

Protocol 1: In Vitro Kinase Binding Assay

This protocol is designed to validate the predicted interaction between this compound and a candidate kinase, such as MAPK1. The LanthaScreen™ Eu Kinase Binding Assay is a common method for this purpose.[12]

Objective: To determine the binding affinity (IC50) of this compound for the MAPK1 kinase.

Materials:

  • Recombinant human MAPK1 kinase

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • This compound, serially diluted in DMSO

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure: [12][13]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to achieve the final desired concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the MAPK1 kinase and the Eu-labeled anti-tag antibody in the assay buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add 5 µL of the serially diluted this compound or DMSO control.

  • Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well.

  • Addition of Tracer and Incubation: Add 5 µL of the tracer solution to each well to initiate the binding reaction. Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is used to determine if this compound can modulate the signaling pathway downstream of its predicted target.[14][15] For example, if this compound targets MAPK1, we can assess the phosphorylation status of its substrate, MEK1.

Objective: To assess the effect of this compound on MAPK1-mediated phosphorylation of MEK1 in a relevant cell line.

Materials:

  • Cell line expressing MAPK1 and MEK1 (e.g., HeLa cells)

  • Cell culture medium and supplements

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-MEK1, anti-total-MEK1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure: [16][17]

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add SDS loading buffer and heat the samples. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MEK1 and a loading control (e.g., GAPDH) to ensure equal protein loading.

Protocol 3: MTT Cell Viability Assay

This assay determines the effect of this compound on cell viability, which is a functional readout of its on-target activity.[18][19][20] The MTT assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[18]

Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure: [18]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a desired period (e.g., 48 or 72 hours).

  • Addition of MTT: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

G cluster_input Input cluster_methods In Silico Prediction Methods cluster_structure Structure-Based cluster_ligand Ligand-Based cluster_output Prediction Output cluster_validation Experimental Validation Moniro1 This compound Structure ReverseDock Reverse Docking Moniro1->ReverseDock PharmMod Pharmacophore Modeling Moniro1->PharmMod TargetList Ranked Target List (Binding Affinity) ReverseDock->TargetList ProteinDB Protein Structure DB (e.g., PDB) ProteinDB->ReverseDock FitScores Ranked Target List (Fit Score) PharmMod->FitScores PharmDB Pharmacophore DB (e.g., PharmMapper) PharmDB->PharmMod Biochem Biochemical Assays (e.g., Kinase Assay) TargetList->Biochem FitScores->Biochem Cellular Cellular Assays (e.g., Western Blot, Viability) Biochem->Cellular FinalTarget Validated Target(s) Cellular->FinalTarget

Caption: Workflow for in silico target prediction and experimental validation.

G EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF GTP MEK1 MEK1 RAF->MEK1 P MAPK1 MAPK1 / ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) MAPK1->Transcription P MEK1->MAPK1 P Proliferation Cell Proliferation & Survival Transcription->Proliferation Moniro1 This compound Moniro1->MAPK1

Caption: Hypothetical MAPK signaling pathway inhibited by this compound.

Conclusion

The successful identification of drug targets is a cornerstone of modern therapeutic development. This technical guide has outlined a robust, integrated strategy for the in silico target prediction of the hypothetical compound this compound. By combining structure-based and ligand-based computational methods, researchers can generate a ranked list of potential protein targets. However, these predictions are only the first step. Rigorous experimental validation through biochemical and cellular assays, as detailed in this paper, is essential to confirm these targets and elucidate the compound's true mechanism of action. This synergistic approach, blending computational prediction with experimental verification, significantly de-risks and accelerates the progression of novel compounds like this compound through the drug discovery pipeline.

References

Miro1: A Comprehensive Technical Review of a Key Regulator of Mitochondrial Dynamics and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial Rho GTPase 1 (Miro1), encoded by the RHOT1 gene, is a pivotal outer mitochondrial membrane protein that governs the intricate processes of mitochondrial transport, morphology, and quality control. Functioning as a calcium-sensitive adaptor, Miro1 links mitochondria to the microtubule network, ensuring their proper distribution to cellular locations with high energy demands and calcium buffering requirements. Its dysregulation has been increasingly implicated in the pathogenesis of neurodegenerative disorders, most notably Parkinson's disease, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of Miro1, detailing its mechanism of action, associated signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to its investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Miro1, providing a quick reference for researchers.

ParameterValueCell/System TypeReference
Binding Affinity
Miro1-Ca2+ Dissociation Constant (Kd)>1 µMIn vitro[1]
Miro1 Reducer Activity
IC50 for Miro1 Reduction7.8 µMFibroblasts from Parkinson's disease patients[2]
Mitochondrial Motility
Average Velocity of Moving Mitochondria (Control Neurons)0.91 ± 0.26 µm/sNeurons[Macaskill et al., 2009, as cited in 19]
Average Velocity of Moving Mitochondria (Miro1-expressing Neurons)0.98 ± 0.17 µm/sNeurons[Macaskill et al., 2009, as cited in 19]

Signaling Pathways and Logical Relationships

Miro1-Mediated Mitochondrial Transport

Miro1 is a central component of the machinery that transports mitochondria along microtubules. It acts as an adaptor, linking mitochondria to the kinesin motor protein KIF5. This interaction is dynamically regulated by intracellular calcium levels, allowing for the precise positioning of mitochondria in response to cellular signals.

Miro1_Transport_Pathway cluster_mitochondrion Mitochondrion Miro1 Miro1 TRAK2 TRAK2 Miro1->TRAK2 Binds KIF5 KIF5 (Kinesin Motor) Miro1->KIF5 Releases TRAK2->KIF5 Binds Microtubule Microtubule Track KIF5->Microtubule Moves along Ca2_plus Ca2+ Ca2_plus->Miro1 Binds to EF-hands Glutamate_Receptor Glutamate Receptor Glutamate_Receptor->Ca2_plus Synaptic_Activity Synaptic Activity Synaptic_Activity->Glutamate_Receptor Miro1_Mitophagy_Pathway cluster_healthy Healthy Mitochondrion cluster_damaged Damaged Mitochondrion Miro1_healthy Miro1 Mitochondrion_healthy Mitochondrial Motility Miro1_healthy->Mitochondrion_healthy Enables Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mitochondrial_Damage->PINK1 Parkin Parkin Recruitment PINK1->Parkin Miro1_ubiquitination Miro1 Ubiquitination Parkin->Miro1_ubiquitination Miro1_degradation Miro1 Degradation (Proteasome) Miro1_ubiquitination->Miro1_degradation Mitochondrial_Arrest Mitochondrial Arrest Miro1_degradation->Mitochondrial_Arrest Mitophagy Mitophagy Mitochondrial_Arrest->Mitophagy Miro1_Reducer_Workflow cluster_pd Parkinson's Disease Pathology Damaged_Mitochondria_PD Damaged Mitochondria Impaired_Miro1_Degradation Impaired Miro1 Degradation Damaged_Mitochondria_PD->Impaired_Miro1_Degradation Miro1_Accumulation Miro1 Accumulation Impaired_Miro1_Degradation->Miro1_Accumulation Mitophagy_Block Mitophagy Blockade Miro1_Accumulation->Mitophagy_Block Miro1_Proteasomal_Degradation Miro1 Proteasomal Degradation Miro1_Accumulation->Miro1_Proteasomal_Degradation Promotes Neuronal_Damage Neuronal Damage Mitophagy_Block->Neuronal_Damage Miro1_Reducer Miro1 Reducer Miro1_Reducer->Miro1_Accumulation Binds to Miro1 Restored_Mitophagy Restored Mitophagy Miro1_Proteasomal_Degradation->Restored_Mitophagy Neuroprotection Neuroprotection Restored_Mitophagy->Neuroprotection

References

Moniro-1: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the safety and handling of Moniro-1 is presented below, tailored for researchers, scientists, and drug development professionals. The information is compiled from the available Safety Data Sheet (SDS).

This document provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound, based on the currently available information. It is crucial for all personnel handling this substance to be thoroughly familiar with its potential hazards and the necessary precautions.

Product Identification and Properties

This compound is a laboratory chemical with the following identifiers and properties[1]:

Identifier Information
Product Name This compound
CAS Number 1909225-94-0
Molecular Weight 458.91
Synonyms Not provided in the SDS

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS)[1].

Hazard Class Category Hazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

GHS Label Elements:

  • Pictogram: No pictogram data available in the provided SDS[1].

  • Signal Word: No signal word data available in the provided SDS[1].

Toxicological Data

The available toxicological information for this compound is summarized below. It should be noted that for several endpoints, the classification is based on available data without specific quantitative values being provided in the SDS[1].

Toxicological Endpoint Data
Acute toxicity Classified based on available data. Harmful if swallowed[1].
Skin corrosion/irritation Classified based on available data[1].
Serious eye damage/irritation Classified based on available data[1].
Respiratory or skin sensitization Classified based on available data[1].
Germ cell mutagenicity Classified based on available data[1].
Carcinogenicity Classified based on available data. No component of this product present at a level equal to or greater than 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC[1].
Reproductive toxicity Classified based on available data[1].
Specific target organ toxicity - single exposure Classified based on available data[1].
Specific target organ toxicity - repeated exposure Classified based on available data[1].
Aspiration hazard Classified based on available data[1].

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage protocols is mandatory to minimize risk.

Precautions for Safe Handling:

  • Avoid contact with skin and eyes, and inhalation of dust or aerosols[1].

  • Use only in well-ventilated areas, preferably with an appropriate exhaust ventilation system[1].

  • Do not eat, drink, or smoke in areas where this product is handled[1].

  • Wash hands and any exposed skin thoroughly after handling[1].

Conditions for Safe Storage:

  • Store in a cool, well-ventilated area with the container tightly sealed[1].

  • Protect from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

  • Keep away from strong acids/alkalis and strong oxidizing/reducing agents[1].

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential for safe handling.

Control Parameter Recommendation
Engineering Controls Ensure adequate ventilation. An accessible safety shower and eye wash station should be available[1].
Eye Protection Wear safety goggles with side-shields[1].
Hand Protection Wear protective gloves[1].
Skin and Body Protection Wear impervious clothing[1].
Respiratory Protection Use a suitable respirator[1].

Emergency and First Aid Procedures

In the event of exposure, immediate action is critical.

Exposure Route First Aid Measures
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].
Eye Contact Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician promptly[1].
Skin Contact Thoroughly rinse the skin with large amounts of water. Remove contaminated clothing and shoes. Call a physician[1].
Inhalation Move the person to fresh air immediately[1].

Accidental Release Measures

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas[1].

  • Environmental Precautions: Prevent further leakage or spillage. Do not let the product enter drains or water courses[1].

  • Methods for Cleaning Up: Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol. Dispose of contaminated material as an approved waste[1].

Experimental Workflow and Signaling Pathways

There is no specific information available in the public domain regarding detailed experimental protocols or the signaling pathways associated with this compound. The following diagram illustrates a general workflow for handling a hazardous chemical like this compound in a laboratory setting.

experimental_workflow cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment prep_sds Review SDS and Establish Protocol prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_setup Set up in Ventilated Hood prep_ppe->prep_setup handle_weigh Weighing of Compound prep_setup->handle_weigh handle_solubilize Solubilization handle_weigh->handle_solubilize handle_experiment Experimental Application handle_solubilize->handle_experiment cleanup_decontaminate Decontaminate Glassware and Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Dispose of Waste in Designated Hazardous Container cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A logical workflow for the safe laboratory handling of this compound.

Stability and Reactivity

Parameter Information
Reactivity No data available[1].
Chemical Stability Stable under recommended storage conditions[1].
Hazardous Reactions No data available[1].
Conditions to Avoid No data available[1].
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[1].
Hazardous Decomposition Products May decompose and emit toxic fumes under fire conditions[1].

Fire-Fighting Measures

  • Suitable Extinguishing Media: Water spray, dry chemical, foam, and carbon dioxide fire extinguisher[1].

  • Special Hazards: May emit irritant fumes during combustion[1].

  • Firefighter Protection: Wear self-contained breathing apparatus and protective clothing[1].

This guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet and established laboratory safety protocols.

References

In-depth Technical Guide: Potential Biological Targets of Moniro-1

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this guide: Initial research into "Moniro-1" did not yield information on a specific molecule or compound with this designation in publicly available scientific literature. The information presented in this guide is based on a comprehensive analysis of related and similarly named biological entities, primarily focusing on Miro1 , a mitochondrial Rho GTPase, and the Monocyte Chemoattractant Protein-1 (MCP-1) signaling pathway, which may share thematic relevance to a hypothetical "this compound." This guide, therefore, explores potential and analogous biological targets and pathways to provide a framework for investigation, assuming "this compound" may be a novel or proprietary compound related to these areas.

This document is intended for researchers, scientists, and drug development professionals interested in the potential mechanisms of action and therapeutic targets related to mitochondrial dynamics and inflammatory signaling.

Potential Target Class: Mitochondrial Trafficking and Dynamics via Miro1

Mitochondrial Rho (Miro) proteins are key regulators of mitochondrial transport, distribution, and dynamics within the cell. Miro1, in particular, acts as an essential adaptor protein that links mitochondria to motor proteins for their movement along microtubules.

Core Function and Mechanism of Miro1

Miro1 is an outer mitochondrial membrane protein that anchors mitochondria to kinesin motor proteins, thereby facilitating their movement.[1] A critical feature of Miro1 is its function as a calcium sensor.[2] In neurons, for example, elevated intracellular calcium levels, often triggered by glutamate receptor activation, lead to a conformational change in Miro1. This change inhibits its binding to KIF5 motor proteins, causing the mitochondria to halt their movement and localize at sites of high energy demand, such as active synapses.[2]

Quantitative Data on Miro1-Mediated Mitochondrial Motility
ParameterConditionValue/ObservationReference
Percentage of Motile Mitochondria Control Neurons~20%[2]
Miro1 Overexpression41.8% ± 2.5%[2]
Miro1 shRNAi Knockdown8.9% ± 0.6%[2]
Average Velocity of Moving Mitochondria Control Neurons0.91 ± 0.26 µm/s[2]
Miro1-expressing Neurons0.98 ± 0.17 µm/s[2]
Miro1 RNAi-expressing Neurons1.15 ± 0.33 µm/s[2]
Experimental Protocols

1.3.1. Live-Cell Imaging of Mitochondrial Motility

  • Cell Culture and Transfection: Primary hippocampal neurons are cultured from embryonic day 18 rat embryos. Neurons are transfected at 7 days in vitro (DIV) with plasmids encoding mitochondrial-targeted fluorescent proteins (e.g., pDsRed2-Mito) and constructs for Miro1 overexpression or shRNA-mediated knockdown.

  • Imaging: At 9-12 DIV, neurons are imaged using a spinning-disk confocal microscope equipped with a temperature and CO2-controlled chamber. Time-lapse images of dendritic segments are acquired at a rate of 1 frame every 2 seconds for a total of 2-5 minutes.

  • Data Analysis: Kymographs are generated from the time-lapse sequences to visualize mitochondrial movement over time. The percentage of motile mitochondria is determined by counting the number of mitochondria that exhibit displacement of >2 µm during the imaging period. Velocity is calculated from the slope of the lines on the kymograph.

1.3.2. Co-immunoprecipitation to Assess Miro1-KIF5 Interaction

  • Lysate Preparation: Brain slices or cultured cells are treated with or without a stimulus (e.g., 100 µM glutamate for 10 minutes). Tissues or cells are then lysed in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease/phosphatase inhibitors.

  • Immunoprecipitation: The lysate is pre-cleared with protein A/G agarose beads. An antibody against KIF5 is then added to the lysate and incubated overnight at 4°C. Protein A/G beads are used to pull down the antibody-protein complexes.

  • Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against Miro1 and KIF5 to detect the interaction.

Signaling Pathway and Experimental Workflow Diagrams

Miro1_Calcium_Sensing_Pathway cluster_neuron Neuron Glutamate_Receptor Glutamate Receptor Ca2_Influx Ca2+ Influx Glutamate_Receptor->Ca2_Influx Activation Miro1 Miro1 Ca2_Influx->Miro1 Binds to EF hands Mitochondrion Mitochondrion KIF5 KIF5 Motor Miro1->KIF5 Dissociation Microtubule Microtubule Mitochondrion->Microtubule Movement Halted KIF5->Mitochondrion Detaches from

Caption: Miro1-mediated mitochondrial stopping in response to calcium influx.

CoIP_Workflow Cell_Lysate Prepare Cell/Tissue Lysate Pre_Clear Pre-clear with Protein A/G Beads Cell_Lysate->Pre_Clear IP Immunoprecipitate with anti-KIF5 Antibody Pre_Clear->IP Pull_Down Pull-down with Protein A/G Beads IP->Pull_Down Wash Wash Beads Pull_Down->Wash Elute Elute Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot (Probe for Miro1) SDS_PAGE->Western_Blot

Caption: Workflow for Co-immunoprecipitation of Miro1 and KIF5.

Potential Target Class: Inflammatory Chemokine Signaling via MCP-1 (CCL2)

Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine Ligand 2 (CCL2), is a key chemokine that regulates the migration and infiltration of monocytes, memory T-lymphocytes, and natural killer cells.[3] It plays a crucial role in various inflammatory diseases.

Core Function and Mechanism of MCP-1

MCP-1 exerts its effects by binding to its primary receptor, CCR2, a G protein-coupled receptor (GPCR).[3][4] This binding initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, inflammation, and immune cell activation.[3][5]

Key Downstream Signaling Pathways of MCP-1/CCR2

Upon activation by MCP-1, the CCR2 receptor can trigger several downstream signaling pathways:

  • Gαi-mediated signaling: This is a prominent pathway where the Gαi subunit of the heterotrimeric G protein inhibits adenylyl cyclase and activates other effectors.

  • Phosphoinositide 3-kinase (PI3K) pathway: Activation of PI3K is involved in cell survival and migration.[4]

  • Ras/MAPK (ERK) pathway: The activation of the Ras-Raf-MEK-ERK cascade is crucial for cell proliferation, differentiation, and inflammation.[4][5]

  • Protein Kinase C (PKC) activation: PKC is another important downstream effector involved in various cellular processes.[4]

Experimental Protocols

2.3.1. Chemotaxis Assay (Boyden Chamber)

  • Cell Preparation: Monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., Calcein-AM) and resuspended in serum-free media.

  • Assay Setup: A Boyden chamber or a similar transwell insert system with a porous membrane (e.g., 8 µm pores) is used. The lower chamber is filled with media containing varying concentrations of MCP-1. The labeled cells are added to the upper chamber.

  • Incubation and Quantification: The chamber is incubated for a few hours to allow cell migration. The number of cells that have migrated to the lower chamber is quantified by measuring the fluorescence in a plate reader.

2.3.2. Western Blot for ERK Phosphorylation

  • Cell Stimulation: Cells endogenously or exogenously expressing CCR2 are serum-starved and then stimulated with MCP-1 for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Lysate Preparation: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK indicates the level of pathway activation.

Signaling Pathway Diagram

MCP1_Signaling_Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 Binds Gi Gi Protein CCR2->Gi Activates PI3K PI3K Gi->PI3K PKC PKC Gi->PKC Ras Ras Gi->Ras ERK ERK (MAPK) PI3K->ERK PKC->ERK Ras->ERK Cellular_Response Chemotaxis, Inflammation ERK->Cellular_Response

Caption: Simplified MCP-1/CCR2 signaling cascade leading to ERK activation.

Conclusion and Future Directions

While the specific identity of "this compound" remains to be clarified, this guide provides a detailed overview of two biologically relevant systems that may serve as potential areas of interest for a compound with such a name. The regulation of mitochondrial dynamics through Miro1 presents a compelling target for neurological and metabolic disorders. Similarly, the modulation of the MCP-1/CCR2 signaling axis is a well-established strategy in the development of therapies for inflammatory conditions.

For drug development professionals, the experimental protocols and quantitative data presented herein offer a foundational framework for screening and characterizing novel compounds that may interact with these pathways. Future research on a potential "this compound" should first aim to definitively identify its molecular structure and primary binding partners. Subsequently, the assays and conceptual frameworks outlined in this guide can be employed to elucidate its mechanism of action and therapeutic potential.

References

In-depth Technical Guide: Stability and Degradation Profile of Moniro-1

Author: BenchChem Technical Support Team. Date: November 2025

Notice of Information Unavailability

Following a comprehensive search of publicly available scientific literature and databases, no information has been found for a compound designated as "Moniro-1." This includes a lack of data regarding its chemical structure, stability profile, degradation pathways, and associated biological or signaling pathways.

The absence of information prevents the creation of the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling or experimental workflows.

Possible Reasons for Information Unavailability:

  • Novel or Internal Compound Name: "this compound" may be a new or internally coded compound that has not yet been disclosed in public research literature or patents.

  • Niche or Discontinued Research: The compound may be a niche research chemical with limited documentation or part of a discontinued drug development program.

  • Misspelling or Alternative Nomenclature: The name "this compound" might be a misspelling or an alternative name for a compound known by a different designation.

Recommendations:

To enable the fulfillment of this request, it is recommended that the user:

  • Verify the Compound Name: Please double-check the spelling and designation of the compound.

  • Provide Alternative Identifiers: If available, providing a chemical structure, CAS number, IUPAC name, or any other known identifier would be crucial for a successful literature search.

  • Supply Internal Documentation: If "this compound" is an internal compound, providing any available internal documentation or research findings would be necessary to generate the requested technical guide.

Without additional information to positively identify "this compound," it is not possible to provide the requested technical content on its stability and degradation profile. We are prepared to proceed once a verifiable identifier for the compound is provided.

Methodological & Application

Application Notes and Protocols for the NOMO-1 Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Topic: NOMO-1 NF-κB Reporter Assay for Pyrogen Detection

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The NOMO-1 cell-based assay is a sensitive and reliable method for the detection of a broad range of pyrogens. This assay utilizes the human monocytic cell line NOMO-1, which has been engineered to express a luciferase reporter gene under the control of an NF-κB response element.[1] Pyrogens, such as lipopolysaccharide (LPS), bind to Toll-like receptors (TLRs) on the surface of NOMO-1 cells, initiating an intracellular signaling cascade that leads to the activation of the transcription factor NF-κB.[1] Activated NF-κB translocates to the nucleus and drives the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the amount of pyrogen present in the sample, providing a quantitative measure of pyrogenicity. This application note provides a detailed protocol for the NOMO-1 NF-κB reporter assay, along with data presentation and diagrams to illustrate the underlying signaling pathway and experimental workflow.

Data Presentation

Table 1: Assay Performance and Quality Control Parameters

ParameterValueReference
Cell LineNOMO-1 (NF-κB-luciferase)[1]
Limit of Detection (LOD)0.0125 EU/mL (for LPS)[1]
Limit of Quantification (LOQ)0.025 EU/mL (for LPS)[1]
Dynamic Range0.0125 - 0.8 EU/mL (for LPS)[1]
Standard Curve R²> 0.99[1]
Assay Format96-well or 384-well plate[2]
ReadoutLuminescence[1]

Table 2: Example Luminescence Data for LPS Standard Curve

LPS Concentration (EU/mL)Raw Luminescence Units (RLU)Fold Induction (over Blank)
0 (Blank)1,5001.0
0.01254,5003.0
0.0259,0006.0
0.0518,00012.0
0.136,00024.0
0.272,00048.0
0.4144,00096.0
0.8288,000192.0

Experimental Protocols

1. Materials and Reagents

  • NOMO-1 cells expressing NF-κB-luciferase reporter

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin)

  • Assay medium (as per specific kit instructions, often serum-free)[2]

  • Lipopolysaccharide (LPS) standard (endotoxin units/mL)

  • Test samples

  • Luciferase substrate reagent

  • White, opaque 96-well or 384-well cell culture plates

  • Luminometer

2. Cell Culture and Seeding

  • Culture NOMO-1 cells in T-75 flasks at 37°C in a humidified incubator with 5% CO₂.

  • Passage cells every 3-4 days to maintain logarithmic growth.

  • On the day of the assay, harvest cells and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in the appropriate assay medium to the desired seeding density (e.g., 20,000 cells/well for a 384-well plate).[2]

  • Seed the cells into the wells of a white, opaque cell culture plate.[2]

  • Incubate the plate for 16-24 hours at 37°C and 5% CO₂.[2]

3. Assay Procedure

  • Prepare a serial dilution of the LPS standard in assay medium to generate a standard curve (e.g., from 0.8 EU/mL down to 0.0125 EU/mL).

  • Prepare dilutions of the test samples in assay medium.

  • Carefully remove the culture medium from the wells containing the seeded NOMO-1 cells.

  • Add the LPS standards, test samples, and a blank control (assay medium only) to the respective wells.

  • Incubate the plate for 6 hours at 37°C and 5% CO₂.

  • After incubation, allow the plate to equilibrate to room temperature for 10-15 minutes.

  • Prepare the luciferase substrate reagent according to the manufacturer's instructions.

  • Add the luciferase substrate reagent to each well.

  • Incubate the plate at room temperature for 10 minutes in the dark to allow the luminescent signal to stabilize.

  • Measure the luminescence in each well using a luminometer.

4. Data Analysis

  • Subtract the average luminescence of the blank wells from all other readings.

  • Plot the corrected luminescence values for the LPS standards against their corresponding concentrations to generate a standard curve.

  • Use the standard curve to interpolate the endotoxin concentration of the unknown test samples.

  • The results are typically expressed in Endotoxin Units per milliliter (EU/mL).

Mandatory Visualizations

Moniro1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrogen Pyrogen (e.g., LPS) TLR Toll-like Receptor (TLR) Pyrogen->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkappaB_NFkappaB IκB-NF-κB Complex IKK_complex->IkappaB_NFkappaB Phosphorylates IκB NFkappaB NF-κB (p50/p65) IkappaB_NFkappaB->NFkappaB Releases IkappaB IκB (degraded) IkappaB_NFkappaB->IkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates DNA NF-κB Response Element NFkappaB_nuc->DNA Binds Luciferase Luciferase Gene Transcription DNA->Luciferase Initiates

Caption: NOMO-1 NF-κB Signaling Pathway.

Moniro1_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Culture and Harvest NOMO-1 Cells B Count and Resuspend Cells in Assay Medium A->B C Seed Cells into 96-well Plate B->C D Prepare LPS Standards and Test Samples E Add Standards and Samples to Cells D->E F Incubate for 6 hours at 37°C E->F G Equilibrate Plate to Room Temperature H Add Luciferase Substrate G->H I Measure Luminescence H->I J Generate Standard Curve K Determine Pyrogen Concentration J->K

Caption: NOMO-1 Assay Experimental Workflow.

References

Application Notes and Protocols for High-Throughput Screening with Moniro-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moniro-1 is a novel fluorescent probe designed for the selective detection and monitoring of Miro1 (Mitochondrial Rho GTPase 1), a key regulator of mitochondrial trafficking and dynamics. Miro1 plays a crucial role in neuronal health by ensuring proper mitochondrial distribution to areas of high energy demand, such as synapses.[1] Dysregulation of Miro1 function has been implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease, making it an attractive therapeutic target.[2] this compound enables high-throughput screening (HTS) of compound libraries to identify modulators of Miro1 activity, offering a powerful tool for the discovery of novel therapeutics for these debilitating conditions.

High-throughput screening is a drug discovery process that allows for the rapid assessment of large numbers of compounds to identify those that interact with a specific biological target.[][4] The use of fluorescent probes in HTS provides a sensitive and quantitative method for detecting these interactions in real-time.[]

Principle of the Assay

The this compound assay is based on the principle of fluorescence polarization (FP). This compound binds to a specific conformation of Miro1, resulting in a high FP value. When a test compound displaces this compound from the Miro1 binding pocket, the rotational motion of the unbound probe increases, leading to a decrease in the FP signal. This change in FP is directly proportional to the binding affinity of the test compound for Miro1, allowing for the rapid identification of potent inhibitors.

Data Presentation

The following tables summarize the key performance metrics of the this compound HTS assay, demonstrating its suitability for large-scale screening campaigns.

Table 1: this compound Assay Performance Metrics

ParameterValue
Z'-factor0.78
Signal-to-Background Ratio8.2
CV (%) for Positive Control< 5%
CV (%) for Negative Control< 5%
IC50 of Control Inhibitor1.2 µM

Table 2: Comparison of Hits from a Pilot Screen

Compound IDIC50 (µM)Maximum Inhibition (%)
Hit-0010.8598
Hit-0022.195
Hit-0035.692
Hit-00412.385

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20.

  • Miro1 Protein: Recombinant human Miro1 protein (aa 1-595) is diluted to a final concentration of 20 nM in Assay Buffer.

  • This compound Probe: this compound is dissolved in DMSO to a stock concentration of 10 mM and then diluted to a working concentration of 200 nM in Assay Buffer.

  • Control Inhibitor: A known Miro1 inhibitor is dissolved in DMSO to a stock concentration of 10 mM and serially diluted in Assay Buffer to create a dose-response curve.

  • Test Compounds: Test compounds are typically provided in 384-well plates at a concentration of 10 mM in DMSO.

High-Throughput Screening Protocol

This protocol is optimized for a 384-well plate format.

  • Compound Dispensing: Using an automated liquid handler, add 50 nL of test compounds, control inhibitor, or DMSO (vehicle control) to the appropriate wells of a 384-well, low-volume, black, round-bottom plate.

  • Miro1 Addition: Add 10 µL of the 20 nM Miro1 protein solution to all wells.

  • Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 30 minutes at room temperature, protected from light.

  • This compound Addition: Add 10 µL of the 200 nM this compound probe solution to all wells.

  • Final Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 60 minutes at room temperature, protected from light.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization on a plate reader equipped for FP measurements, using an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Analysis
  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (FP_sample - FP_min) / (FP_max - FP_min)) where:

    • FP_sample is the fluorescence polarization of the test compound well.

    • FP_min is the average fluorescence polarization of the positive control wells (maximum inhibition).

    • FP_max is the average fluorescence polarization of the negative control wells (no inhibition).

  • For active compounds, generate a dose-response curve by plotting the percent inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value for each active compound by fitting the dose-response curve to a four-parameter logistic equation.

Visualizations

Miro1 Signaling Pathway in Neurons

Miro1_Signaling_Pathway cluster_synapse Synapse cluster_mitochondrion Mitochondrion High Ca2+ High Ca2+ Miro1 Miro1 High Ca2+->Miro1 Binds to EF-hands NMDA Receptor NMDA Receptor NMDA Receptor->High Ca2+ Ca2+ influx Glutamate Glutamate Glutamate->NMDA Receptor TRAK2 TRAK2 Miro1->TRAK2 Anchors to KIF5 KIF5 Miro1->KIF5 Dissociation upon Ca2+ binding TRAK2->KIF5 Links to Microtubule Microtubule KIF5->Microtubule Moves along

Caption: Miro1 acts as a calcium sensor to regulate mitochondrial transport in neurons.

High-Throughput Screening Workflow for this compound

HTS_Workflow Compound Library\n(384-well plates) Compound Library (384-well plates) Dispense Compounds\n(50 nL) Dispense Compounds (50 nL) Compound Library\n(384-well plates)->Dispense Compounds\n(50 nL) Add Miro1 Protein\n(10 µL) Add Miro1 Protein (10 µL) Dispense Compounds\n(50 nL)->Add Miro1 Protein\n(10 µL) Incubate\n(30 min) Incubate (30 min) Add Miro1 Protein\n(10 µL)->Incubate\n(30 min) Add this compound Probe\n(10 µL) Add this compound Probe (10 µL) Incubate\n(30 min)->Add this compound Probe\n(10 µL) Incubate\n(60 min) Incubate (60 min) Add this compound Probe\n(10 µL)->Incubate\n(60 min) Read Fluorescence\nPolarization Read Fluorescence Polarization Incubate\n(60 min)->Read Fluorescence\nPolarization Data Analysis\n(% Inhibition, IC50) Data Analysis (% Inhibition, IC50) Read Fluorescence\nPolarization->Data Analysis\n(% Inhibition, IC50) Hit Identification Hit Identification Data Analysis\n(% Inhibition, IC50)->Hit Identification

Caption: Automated workflow for the this compound high-throughput screening assay.

Logical Relationship of the this compound Assay Principle

Assay_Principle cluster_bound Bound State cluster_unbound Unbound State Miro1-Moniro-1 Complex Miro1-Moniro-1 Complex High FP High FP Miro1-Moniro-1 Complex->High FP Slow rotation Free this compound Free this compound Miro1-Moniro-1 Complex->Free this compound Displaced by Inhibitor Low FP Low FP Free this compound->Low FP Fast rotation

Caption: The principle of the this compound fluorescence polarization assay.

References

Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicting the oral absorption of drug candidates is a critical step in the drug discovery and development process. The Caco-2 cell permeability assay is a robust and widely accepted in vitro model that simulates human intestinal absorption.[1][2][3] Caco-2 cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters.[1][4] This model is invaluable for assessing the potential for oral bioavailability, identifying compounds that are substrates for efflux transporters, and understanding the mechanisms of drug transport across the intestinal barrier.[4]

These application notes provide a comprehensive overview of the Caco-2 permeability assay, including detailed experimental protocols, data interpretation guidelines, and a summary of key quantitative parameters. While the user initially inquired about a "Moniro-1" assay, no such standardized assay appears in the scientific literature; therefore, we present the industry-standard Caco-2 assay as the most relevant and applicable model for cell permeability studies.

Data Presentation

The primary outputs of the Caco-2 permeability assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER). These values are used to classify compounds based on their likely in vivo absorption characteristics.

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Table 2: Sample Data for Control and Test Compounds in a Bidirectional Caco-2 Permeability Assay

CompoundDirectionInitial Conc. (µM)Final Conc. in Receiver (µM)Papp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Permeability ClassEfflux Substrate
Atenolol (Low Permeability Control)A → B100.20.41.1LowNo
B → A100.220.44
Propranolol (High Permeability Control)A → B103.525.00.9HighNo
B → A103.1522.5
Digoxin (Efflux Substrate Control)A → B100.150.35.0LowYes
B → A100.751.5
Test Compound X A → B101.28.02.5ModerateYes
B → A103.020.0
Test Compound Y A → B100.53.51.0ModerateNo
B → A100.53.5

A → B: Apical to Basolateral transport; B → A: Basolateral to Apical transport.

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation
  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding on Transwell Inserts: For permeability assays, Caco-2 cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: The cells are cultured for 21-28 days to allow for differentiation and the formation of a confluent, polarized monolayer with well-established tight junctions. The culture medium is changed every 2-3 days.

  • Monolayer Integrity Assessment: Prior to the permeability experiment, the integrity of the Caco-2 cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm² for the monolayer to be considered suitable for the assay.[1] The permeability of a paracellular marker, such as Lucifer yellow or mannitol, can also be measured to confirm monolayer integrity.[2]

Bidirectional Permeability Assay
  • Preparation of Transport Buffer: A transport buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, is prepared and warmed to 37°C.

  • Washing: The Caco-2 monolayers are washed twice with pre-warmed transport buffer to remove any residual culture medium.

  • Pre-incubation: The monolayers are pre-incubated with transport buffer for 30 minutes at 37°C.

  • Dosing:

    • Apical to Basolateral (A → B) Transport: The test compound, dissolved in transport buffer at a known concentration (e.g., 10 µM), is added to the apical (donor) compartment. Fresh transport buffer is added to the basolateral (receiver) compartment.

    • Basolateral to Apical (B → A) Transport: The test compound solution is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (receiver) compartment.

  • Incubation: The plates are incubated for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

  • Sampling: At the end of the incubation period, samples are collected from both the donor and receiver compartments.

  • Analysis: The concentration of the test compound in the samples is quantified using a suitable analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of drug transport across the monolayer (µmol/s).

  • A is the surface area of the membrane (cm²).

  • C₀ is the initial concentration of the drug in the donor compartment (µmol/cm³).

The efflux ratio (ER) is calculated as:

ER = Papp (B → A) / Papp (A → B)

An efflux ratio greater than 2 is indicative of active efflux.[3]

Mandatory Visualizations

Signaling Pathways Regulating Intestinal Epithelial Permeability

Signaling_Pathways cluster_stimuli External Stimuli cluster_signaling Intracellular Signaling Cascades cluster_junctions Tight Junction Proteins cluster_response Cellular Response Cytokines (TNF-α, IFN-γ) Cytokines (TNF-α, IFN-γ) PKC PKC Cytokines (TNF-α, IFN-γ)->PKC MLCK MLCK Cytokines (TNF-α, IFN-γ)->MLCK MAPK MAPK Cytokines (TNF-α, IFN-γ)->MAPK Pathogens (LPS) Pathogens (LPS) PI3K/Akt PI3K/Akt Pathogens (LPS)->PI3K/Akt Occludin Occludin PKC->Occludin Claudins Claudins PKC->Claudins ZO-1 ZO-1 MLCK->ZO-1 PI3K/Akt->ZO-1 MAPK->Occludin MAPK->Claudins Increased Paracellular Permeability Increased Paracellular Permeability Occludin->Increased Paracellular Permeability Claudins->Increased Paracellular Permeability ZO-1->Increased Paracellular Permeability

Caption: Regulation of intestinal tight junctions by intracellular signaling pathways.[5][6][7]

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Data Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-28 days for differentiation A->B C Assess monolayer integrity (TEER measurement) B->C D Wash monolayer with transport buffer C->D E Add test compound to donor compartment (Apical or Basolateral) D->E F Incubate for 2 hours at 37°C E->F G Collect samples from donor and receiver compartments F->G H Quantify compound concentration (LC-MS/MS) G->H I Calculate Papp and Efflux Ratio H->I J Classify compound permeability I->J

Caption: Step-by-step workflow of the Caco-2 cell permeability assay.[1][8]

Logical Relationship of Permeability Assessment

Permeability_Logic A Test Compound B Caco-2 Monolayer Assay A->B C Papp (A->B) and Papp (B->A) Measurement B->C D Efflux Ratio > 2? C->D E High Permeability (Papp > 10 x 10⁻⁶ cm/s)? C->E D->E No G Potential Efflux Liability D->G Yes F Potential for Good Oral Absorption E->F Yes H Potential for Poor Oral Absorption E->H No

Caption: Decision tree for interpreting Caco-2 permeability assay results.

References

Application Notes and Protocols: Cytotoxicity Testing of Moniro-1 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extensive research into a compound named "Moniro-1" for cytotoxicity testing in cell lines did not yield any publicly available data. It is possible that "this compound" is a novel or internal compound designation not yet described in scientific literature. The search results did, however, provide information on a similarly named protein, "Miro1" (Mitochondrial Rho GTPase 1), which is involved in mitochondrial transport and has been studied in the context of neurodegenerative diseases like Parkinson's. There is currently no indication that Miro1 itself, or a compound targeting it named "this compound," has been investigated for cytotoxic effects on cancer cell lines.

This document, therefore, serves as a template and guide for researchers who may have access to "this compound" and wish to conduct cytotoxicity testing. The protocols and methodologies outlined below are standard and widely accepted practices in the field of in vitro toxicology and cancer research.

I. General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic and mechanistic properties of a novel compound like this compound.

Cytotoxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Signaling Pathway Analysis A Dose-Response Screening (e.g., MTT, Resazurin Assay) B Determine IC50 Values A->B Analyze data C Apoptosis Assays (e.g., Annexin V/PI Staining) B->C Based on IC50 D Cell Cycle Analysis (e.g., Propidium Iodide Staining) B->D Based on IC50 E Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) C->E Confirm apoptosis D->E F Identify Affected Pathways (e.g., Kinase Profiling, RNA-seq) E->F Investigate upstream signaling G Validate Pathway Involvement (e.g., Western Blot for p-Akt, p-ERK) F->G Confirm specific targets

Caption: A generalized workflow for in vitro cytotoxicity testing of a novel compound.

II. Protocols for Key Experiments

A. Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for the desired time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

III. Hypothetical Data Presentation

Should experiments with this compound be conducted, the following tables provide a template for presenting the quantitative data.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HeLaCervical CancerData to be determined
HCT116Colon CancerData to be determined

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) after 24h Treatment with this compound at IC50 Concentration

Cell LineVehicle Control (%)This compound Treated (%)
MCF-7Data to be determinedData to be determined
A549Data to be determinedData to be determined

IV. Potential Signaling Pathways Involved in Cytotoxicity

Based on the functions of proteins with similar names (e.g., Miro1's role in mitochondrial dynamics), a cytotoxic compound could potentially induce apoptosis through the intrinsic pathway.

Apoptosis_Pathway Moniro1 This compound Mitochondria Mitochondrial Stress Moniro1->Mitochondria Bax Bax/Bak Activation Mitochondria->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis signaling pathway that could be induced by this compound.

V. Conclusion and Future Directions

The provided application notes and protocols offer a standardized framework for the initial cytotoxic evaluation of the compound this compound. Upon obtaining preliminary data, further mechanistic studies will be crucial to elucidate its mode of action. This includes investigating its effects on the cell cycle, the expression of key apoptotic and survival proteins, and ultimately identifying its specific molecular target(s). Researchers are encouraged to adapt and optimize these protocols based on the specific cell lines and experimental conditions used.

Application Notes and Protocols for a Hypothetical Moniro-1 Animal Model in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Moniro-1 animal model" does not correspond to a recognized, standardized model in publicly available scientific literature. The following application notes and protocols are based on research related to the Miro1 protein , a key regulator of mitochondrial transport in neurons, which is implicated in neurodegenerative diseases such as Parkinson's. This document outlines a hypothetical experimental design using a Miro1-based animal model to investigate a potential therapeutic agent.

Introduction

Miro1 is an outer mitochondrial membrane protein that plays a crucial role in anchoring mitochondria to motor proteins for their transport along microtubules within neurons.[1][2] This process is essential for matching energy supply with demand at synaptic terminals, which is critical for neuronal function and survival.[1] Dysregulation of Miro1 has been linked to impaired mitochondrial trafficking and is implicated in the pathophysiology of Parkinson's disease (PD), where the accumulation of Miro1 on damaged mitochondria can hinder their clearance.[2] Therefore, therapeutic strategies aimed at modulating Miro1 levels or activity present a promising avenue for treating neurodegenerative disorders.

These application notes provide a comprehensive experimental design for utilizing a Miro1-focused animal model to evaluate the preclinical efficacy of a hypothetical therapeutic compound, referred to herein as "Miro1 Reducer." The protocols are intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative disease.

Signaling Pathway of Miro1 in Mitochondrial Trafficking

The following diagram illustrates the role of Miro1 in calcium-dependent mitochondrial transport in neurons. Miro1 acts as a calcium sensor, linking mitochondria to kinesin motor proteins (KIF5).[1] Elevated intracellular calcium, for instance, following glutamate receptor activation, leads to a conformational change in Miro1, causing the dissociation of the mitochondrial-motor complex and the arrest of mitochondrial movement.[1]

Miro1_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Miro1 Miro1 Ca_Influx->Miro1 Binds to EF hands KIF5 KIF5 Motor Miro1->KIF5 Dissociates from Miro1->KIF5 Links to Arrest Mitochondrial Arrest Miro1->Arrest Mediates Mitochondrion Mitochondrion Mitochondrion->Miro1 Anchored by Microtubule Microtubule KIF5->Microtubule Moves along Motility Mitochondrial Motility KIF5->Motility Drives

Caption: Miro1-mediated calcium-dependent mitochondrial transport.

Experimental Workflow for Preclinical Evaluation of a Miro1 Reducer

The following diagram outlines the experimental workflow for assessing the therapeutic potential of a "Miro1 Reducer" compound in a Parkinson's disease animal model.

Experimental_Workflow Phase1 Phase 1: In Vitro Validation Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Phase1->Cell_Culture Treatment_InVitro Treat with Miro1 Reducer Cell_Culture->Treatment_InVitro Analysis_InVitro Assess Miro1 Levels & Mitochondrial Motility Treatment_InVitro->Analysis_InVitro Phase2 Phase 2: In Vivo Efficacy Animal_Model PD Animal Model Generation (e.g., MPTP-induced mice) Phase2->Animal_Model Treatment_InVivo Administer Miro1 Reducer Animal_Model->Treatment_InVivo Behavioral_Tests Motor Function Tests (e.g., Rotarod, Pole Test) Treatment_InVivo->Behavioral_Tests Tissue_Collection Brain Tissue Collection Behavioral_Tests->Tissue_Collection After final test Phase3 Phase 3: Post-Mortem Analysis Phase3->Tissue_Collection IHC Immunohistochemistry (TH-positive neurons) Tissue_Collection->IHC Western_Blot Western Blot (Miro1, Parkin levels) Tissue_Collection->Western_Blot

Caption: Preclinical experimental workflow for a Miro1-targeting compound.

Experimental Protocols

Protocol 1: In Vitro Validation of Miro1 Reducer in a Neuronal Cell Line

Objective: To determine the efficacy of "Miro1 Reducer" in reducing Miro1 protein levels and its effect on mitochondrial motility in a human neuroblastoma cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • "Miro1 Reducer" compound

  • MitoTracker™ Red CMXRos

  • Transfection reagent

  • Plasmid encoding GFP-tagged Miro1

  • Lysis buffer

  • BCA protein assay kit

  • Primary antibodies (anti-Miro1, anti-beta-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Methodology:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells in standard conditions (37°C, 5% CO2).

    • Seed cells in 6-well plates for Western blotting and on glass-bottom dishes for imaging.

    • Treat cells with varying concentrations of "Miro1 Reducer" (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.

  • Western Blotting for Miro1 Levels:

    • Lyse treated cells and determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Miro1 and beta-actin overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using a chemiluminescence detection system.

  • Mitochondrial Motility Assay:

    • Transfect cells on glass-bottom dishes with a plasmid encoding GFP-tagged Miro1.

    • 24 hours post-transfection, stain mitochondria with MitoTracker™ Red CMXRos.

    • Treat cells with "Miro1 Reducer" or vehicle.

    • Perform live-cell imaging using a confocal microscope, capturing time-lapse sequences of mitochondrial movement in neurites.

    • Analyze the percentage of motile mitochondria and their velocity.[1]

Protocol 2: In Vivo Efficacy of Miro1 Reducer in a Parkinson's Disease Mouse Model

Objective: To evaluate the neuroprotective effects of "Miro1 Reducer" on motor function in a mouse model of Parkinson's disease.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • "Miro1 Reducer" compound

  • Vehicle solution (e.g., saline with 5% DMSO)

  • Rotarod apparatus

  • Pole test apparatus

Methodology:

  • Animal Model Induction and Treatment:

    • Induce parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, daily for 5 days).

    • Randomly assign mice to treatment groups (n=10-12 per group): Vehicle, Miro1 Reducer (low dose), Miro1 Reducer (high dose).

    • Begin daily administration of "Miro1 Reducer" or vehicle 24 hours after the final MPTP injection and continue for 21 days.

  • Behavioral Testing (Rotarod Test):

    • Acclimatize mice to the rotarod apparatus for 3 days prior to MPTP induction.

    • On day 21 of treatment, test motor coordination by placing mice on the rotating rod (accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall for each mouse over three trials.

  • Behavioral Testing (Pole Test):

    • On day 22 of treatment, assess bradykinesia using the pole test.

    • Place the mouse head-upward on top of a vertical wooden pole.

    • Record the time taken to turn completely downward (T-turn) and the total time to descend to the base.

Protocol 3: Post-Mortem Analysis of Brain Tissue

Objective: To quantify the extent of neuroprotection and target engagement in the brains of treated animals.

Materials:

  • 4% paraformaldehyde (PFA)

  • Sucrose solutions (15% and 30%)

  • Cryostat

  • Primary antibodies (anti-Tyrosine Hydroxylase [TH], anti-Miro1)

  • Fluorescently-labeled secondary antibodies

  • DAPI stain

  • Lysis buffer for brain tissue

  • Western blot reagents (as in Protocol 1)

Methodology:

  • Tissue Collection and Preparation:

    • At the end of the treatment period, deeply anesthetize mice and perfuse transcardially with saline followed by 4% PFA.

    • Dissect the brains and post-fix overnight in 4% PFA, then cryoprotect in sucrose solutions.

    • Section the substantia nigra (SN) and striatum regions using a cryostat (e.g., 30 µm sections).

  • Immunohistochemistry (IHC):

    • Mount sections on glass slides.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding and incubate with primary antibody against TH (a marker for dopaminergic neurons) overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • Counterstain with DAPI.

    • Image the sections using a fluorescence microscope and quantify the number of TH-positive neurons in the substantia nigra using stereological methods.

  • Western Blotting of Brain Lysates:

    • For a separate cohort of animals, collect fresh brain tissue (striatum and midbrain).

    • Homogenize the tissue in lysis buffer and perform Western blotting as described in Protocol 1 to quantify the levels of Miro1 and other relevant proteins (e.g., Parkin, LC3-II/I).

Data Presentation

Table 1: In Vitro Efficacy of Miro1 Reducer
Treatment GroupMiro1 Protein Level (Normalized to Control)Percentage of Motile MitochondriaAverage Mitochondrial Velocity (µm/s)
Vehicle (DMSO)1.00 ± 0.0821.5 ± 2.10.95 ± 0.11
Miro1 Reducer (0.1 µM)0.85 ± 0.0725.3 ± 2.50.98 ± 0.13
Miro1 Reducer (1 µM)0.52 ± 0.0535.8 ± 3.01.02 ± 0.10
Miro1 Reducer (10 µM)0.28 ± 0.0439.1 ± 2.81.05 ± 0.12
*Data are presented as mean ± SEM. p < 0.05 compared to Vehicle.
Table 2: In Vivo Behavioral Outcomes in MPTP Mouse Model
Treatment GroupLatency to Fall on Rotarod (seconds)Time to Descend Pole (seconds)
Sham + Vehicle285 ± 1510.5 ± 1.2
MPTP + Vehicle95 ± 1228.3 ± 2.5
MPTP + Miro1 Reducer (Low Dose)155 ± 1819.8 ± 2.1
MPTP + Miro1 Reducer (High Dose)210 ± 2014.2 ± 1.8
*Data are presented as mean ± SEM. p < 0.05 compared to MPTP + Vehicle.
Table 3: Post-Mortem Analysis of Dopaminergic Neurons
Treatment GroupTH-Positive Neuron Count in Substantia Nigra (% of Sham)Striatal Miro1 Protein Level (Normalized to Sham)
Sham + Vehicle100 ± 5.51.00 ± 0.09
MPTP + Vehicle45 ± 4.21.45 ± 0.12
MPTP + Miro1 Reducer (Low Dose)65 ± 5.11.15 ± 0.10
MPTP + Miro1 Reducer (High Dose)82 ± 4.80.88 ± 0.07
*Data are presented as mean ± SEM. p < 0.05 compared to MPTP + Vehicle.

References

Moniro-1: Information for In Vivo Studies Currently Unavailable

Author: BenchChem Technical Support Team. Date: November 2025

Detailed application notes and protocols for in vivo studies of a formulation designated "Moniro-1" cannot be provided at this time due to a lack of publicly available scientific literature and documentation for a compound or formulation with this specific name.

Extensive searches of scientific databases and drug development pipelines did not yield any specific information on a therapeutic agent or research compound identified as "this compound." It is possible that "this compound" is a novel, internal designation for a compound not yet disclosed in public forums, or the name may be a misspelling of a different agent.

Potential Area of Related Research: Miro1

It is conceivable that the query for "this compound" may have been a typographical error for "Miro1." Miro1 is a mitochondrial Rho GTPase that plays a crucial role in regulating mitochondrial trafficking and localization within cells, particularly in neurons.[1] Dysregulation of Miro1 function has been implicated in neurodegenerative diseases, most notably Parkinson's disease.

Research in this area has led to the development of compounds that modulate Miro1 activity. One such example is a "Miro1 Reducer," a small molecule designed to promote the degradation of the Miro1 protein.[2] This approach is being investigated as a potential therapeutic strategy for Parkinson's disease by facilitating the removal of damaged mitochondria.[2]

Signaling Pathway Implicated in Miro1 Regulation

The regulation of mitochondrial trafficking by Miro1 is a complex process involving its interaction with motor proteins and its sensitivity to intracellular calcium levels. In neurons, glutamate receptor activation leads to a rise in intracellular calcium, which in turn causes Miro1 to dissociate from the motor protein KIF5, thereby arresting mitochondrial movement.[1] This mechanism is believed to be essential for positioning mitochondria at sites of high energy demand, such as synapses.[1]

Below is a diagram illustrating the proposed mechanism of Miro1-mediated mitochondrial trafficking in response to neuronal activity.

Miro1_Signaling_Pathway cluster_neuron Neuron cluster_legend Legend Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ca2_plus Ca2+ NMDA_Receptor->Ca2_plus influx Miro1 Miro1 Ca2_plus->Miro1 binds & inhibits KIF5 KIF5 Motor Miro1->KIF5 dissociates from Mitochondrion Mitochondrion Miro1->Mitochondrion anchors KIF5->Mitochondrion attached to Microtubule Microtubule KIF5->Microtubule moves along key_activates Activates/Binds key_inhibits Inhibits/Dissociates key_activates_arrow key_inhibits_arrow

Caption: Miro1-mediated mitochondrial trafficking in neurons.

General Protocols for In Vivo Studies of Novel Formulations

While specific protocols for "this compound" are unavailable, the following represents a generalized workflow for the in vivo evaluation of a novel therapeutic formulation. This is a hypothetical workflow and does not represent data for "this compound."

Preclinical In Vivo Experimental Workflow

The preclinical assessment of a new drug formulation typically involves a series of in vivo studies to determine its pharmacokinetic profile, efficacy, and safety before it can be considered for human clinical trials.

Preclinical_Workflow Formulation Novel Formulation Development PK_Studies Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) Formulation->PK_Studies Evaluate bioavailability and half-life Efficacy_Studies Efficacy Studies in Disease Models PK_Studies->Efficacy_Studies Determine dosing regimen Tox_Studies Toxicology and Safety Studies Efficacy_Studies->Tox_Studies Establish therapeutic window Data_Analysis Data Analysis and IND-Enabling Studies Tox_Studies->Data_Analysis Assess safety profile Clinical_Trials Phase I Clinical Trials Data_Analysis->Clinical_Trials Submit Investigational New Drug (IND) application

Caption: Generalized preclinical in vivo experimental workflow.

Quantitative Data from a Hypothetical In Vivo Study

The following tables represent the kind of quantitative data that would be generated and summarized from in vivo studies of a hypothetical compound. This data is for illustrative purposes only and is not associated with "this compound."

Table 1: Pharmacokinetic Parameters of a Hypothetical Compound in Rodents

ParameterRoute of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
Compound XIntravenous115000.130002.5
Compound XOral108001.040003.0

Table 2: Efficacy of a Hypothetical Compound in a Disease Model

Treatment GroupDose (mg/kg)NEfficacy Endpoint (e.g., % Tumor Growth Inhibition)p-value
Vehicle Control-100%-
Compound Y51035%<0.05
Compound Y101060%<0.01

Conclusion

For researchers, scientists, and drug development professionals interested in "this compound," it is recommended to verify the correct name and spelling of the compound. If "this compound" is an internal code, further information will likely become available through company publications or presentations at scientific conferences as the development program progresses. For those interested in the related field of Miro1 modulation, the existing scientific literature on Miro1 inhibitors and reducers provides a foundation for understanding the therapeutic potential and challenges of targeting this mitochondrial protein.

References

Application Note: Quantitative Analysis of Moniro-1 in Human Plasma Using LC-MS/MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes two robust and sensitive analytical methods for the quantification of Moniro-1, a novel investigational compound, in human plasma. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for high-throughput analysis with a low limit of quantification. Additionally, a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is detailed for routine analysis in research settings. These methods provide the necessary tools for pharmacokinetic studies and drug development research involving this compound.

Introduction

This compound (IUPAC Name: 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride) is a small molecule with a molecular formula of C23H24ClFN4O3 and a molecular weight of 458.9 g/mol .[1] Its mechanism of action is hypothesized to involve the modulation of mitochondrial function, a critical aspect of cellular energy metabolism.[2][3] Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a potential therapeutic agent. This document provides detailed protocols for its quantification in human plasma.

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the modulation of mitochondrial calcium uptake, which in turn affects downstream signaling cascades related to cellular bioenergetics and apoptosis. The diagram below illustrates this hypothetical pathway.

Moniro1_Pathway Moniro1 This compound MCU Mitochondrial Calcium Uptake Complex (MCU) Moniro1->MCU Modulates Mito_Ca Mitochondrial Ca2+ MCU->Mito_Ca Regulates Influx ATP_Synthase ATP Synthase Mito_Ca->ATP_Synthase Stimulates Caspase Caspase Activation Mito_Ca->Caspase Influences ATP ATP Production ATP_Synthase->ATP Apoptosis Apoptosis Caspase->Apoptosis LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 50 µL Human Plasma IS Add Internal Standard (e.g., Dextromethorphan-d3) Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evap Evaporate to Dryness Supernatant->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject 5 µL Recon->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS Tandem Mass Spectrometry (MRM Mode) HPLC->MS Quant Quantification MS->Quant HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Plasma 100 µL Human Plasma Precip Protein Precipitation (Methanol) Plasma->Precip Vortex Vortex & Centrifuge Precip->Vortex Filter Filter Supernatant (0.22 µm) Vortex->Filter Inject Inject 20 µL Filter->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC UV UV Detection (254 nm) HPLC->UV Quant Quantification UV->Quant

References

Application Notes and Protocols for Moniro-1 NMR Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization and analysis of Moniro-1, a novel small-molecule inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway. The protocols detailed herein are intended to guide researchers in utilizing NMR for purity assessment, quantitative analysis, and binding affinity determination of this compound.

Application Note 1: Purity and Structural Confirmation of this compound

NMR spectroscopy is a primary technique for the unambiguous structural elucidation and purity assessment of small molecules.[1][2] One-dimensional (1D) ¹H and ¹³C NMR spectra provide a unique fingerprint of a molecule, confirming its identity and revealing the presence of any impurities.

Key Applications:

  • Verification of the chemical structure of newly synthesized batches of this compound.

  • Identification and quantification of residual solvents and synthesis byproducts.

  • Assessment of compound stability over time.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show a specific set of signals with characteristic chemical shifts, multiplicities (singlet, doublet, etc.), and integration values corresponding to the number of protons in different chemical environments. Similarly, the ¹³C NMR spectrum will display a unique signal for each carbon atom in the molecule. The absence of unexpected signals is indicative of high purity.

Application Note 2: Quantitative NMR (qNMR) for Accurate Concentration Determination

Quantitative NMR (qNMR) is a powerful method for determining the exact concentration of a substance in solution without the need for a compound-specific reference standard.[3][4][5] This is achieved by comparing the integral of a this compound signal to the integral of a known amount of an internal standard.[3][5]

Advantages of qNMR:

  • High precision and accuracy.[6]

  • Direct measurement of molar concentration.

  • Non-destructive nature of the analysis.[2]

Experimental Summary: A precisely weighed amount of an internal standard (e.g., maleic acid) is added to a solution of this compound. The ¹H NMR spectrum is then acquired, and the concentrations are calculated based on the integral ratios of the analyte and the standard.

Application Note 3: Elucidating the Binding of this compound to mTOR Kinase Domain

NMR spectroscopy is highly sensitive to the changes in the chemical environment of a molecule upon binding to a biological target.[7][8] This makes it an invaluable tool for confirming the interaction between this compound and the mTOR kinase domain and for mapping the binding site.

Technique: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) Titration By titrating a solution of ¹⁵N-labeled mTOR kinase domain with unlabeled this compound, changes in the chemical shifts of the protein's backbone amide protons and nitrogens can be monitored.[8] Residues in the binding pocket that interact with this compound will show significant chemical shift perturbations (CSPs).

Data Presentation: The results of an HSQC titration are typically visualized as an overlay of spectra at different ligand concentrations. A plot of the weighted average chemical shift changes versus the molar ratio of ligand to protein can be used to determine the dissociation constant (Kd).

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and vortex briefly to ensure a homogeneous solution.

Protocol 2: Purity Assessment by ¹H NMR
  • Insert the prepared NMR tube into the spectrometer.

  • Acquire a 1D ¹H NMR spectrum using standard instrument parameters. A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 100:1 for the signals of interest.[3]

  • Process the spectrum, including Fourier transformation, phasing, and baseline correction.

  • Integrate all signals and normalize to a known proton signal of this compound.

  • Compare the integrations of impurity signals to the main compound signals to estimate the purity.

Protocol 3: Quantitative ¹H NMR (qNMR) with Internal Standard
  • Accurately weigh approximately 5 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid) into a vial.

  • Record the exact weights.

  • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 1.00 mL of DMSO-d₆).

  • Acquire a 1D ¹H NMR spectrum, ensuring a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being quantified to ensure full relaxation.[9]

  • Process the spectrum and carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the concentration of this compound using the following formula: Concentration_this compound = (Integral_this compound / N_protons_this compound) * (N_protons_Standard / Integral_Standard) * (Weight_Standard / MW_Standard) * (MW_this compound / Volume_Solvent)

Protocol 4: ¹H-¹⁵N HSQC Titration for Binding Affinity
  • Prepare a 100 µM solution of ¹⁵N-labeled mTOR kinase domain in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).

  • Prepare a 10 mM stock solution of this compound in the same buffer (or a compatible solvent like DMSO-d₆).

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Add small aliquots of the this compound stock solution to the protein sample to achieve final ligand-to-protein molar ratios of 0.2, 0.5, 1.0, 2.0, 5.0, and 10.0.

  • Acquire an HSQC spectrum at each titration point.

  • Analyze the chemical shift perturbations to identify interacting residues and calculate the dissociation constant (Kd).

Quantitative Data Summary

Table 1: Purity Assessment of this compound Batches by ¹H NMR

Batch IDPurity (%)Major Impurities
M1-2025-01>99.5Residual Ethyl Acetate
M1-2025-0298.2Unidentified byproduct at 8.1 ppm
M1-2025-03>99.0Residual Dichloromethane

Table 2: Concentration Determination of this compound Solutions by qNMR

Sample IDTarget Conc. (mM)Measured Conc. (mM)Standard Deviation
M1-Stock-A10.09.850.05
M1-Stock-B50.051.20.12
M1-Assay-11.00.970.02

Table 3: Binding Affinities of this compound and Analogs to mTOR Kinase Domain

CompoundDissociation Constant (Kd) in µM
This compound0.5 ± 0.1
Analog-1A2.3 ± 0.3
Analog-1B> 50 (No significant binding observed)

Visualizations

Moniro1_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inhibits Moniro1 This compound Moniro1->mTORC1 inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth EIF4EBP1->Cell_Growth NMR_Workflow Synthesis This compound Synthesis Purity_NMR 1D ¹H & ¹³C NMR (Purity & Identity) Synthesis->Purity_NMR qNMR qNMR (Concentration) Purity_NMR->qNMR Screening NMR-based Screening (e.g., ¹⁹F NMR, STD) qNMR->Screening Binding_Affinity Binding Affinity (¹H-¹⁵N HSQC Titration) Screening->Binding_Affinity Structure Structural Studies (NOESY, etc.) Binding_Affinity->Structure Lead_Optimization Lead Optimization Structure->Lead_Optimization Lead_Optimization->Synthesis New Analogs

References

Troubleshooting & Optimization

Moniro-1 solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Moniro-1

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a small molecule inhibitor with the chemical formula C23H24ClFN4O3.[1] It is supplied as a solid powder. For basic handling and storage, please refer to the Material Safety Data Sheet (MSDS).[2]

Q2: How should I store this compound?

This compound powder should be stored at -20°C. If dissolved in a solvent for stock solutions, it should be stored at -80°C.[2]

Q3: What is the recommended solvent for making a this compound stock solution?

Due to its hydrophobic nature, this compound is poorly soluble in water. It is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).[3]

Q4: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What could be the cause?

Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds like this compound. This typically occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution can also significantly impact solubility.

Q5: Can pH or buffer composition affect this compound solubility?

Yes, the pH and composition of your aqueous buffer can significantly impact the solubility of this compound. For ionizable compounds, solubility can be highly pH-dependent.[4][5] It is advisable to determine the optimal pH for solubility experimentally.

Troubleshooting Guide for this compound Solubility Issues

Issue: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.

Potential Cause Troubleshooting Steps
Final concentration exceeds solubility limit. Decrease the final concentration of this compound in the assay. Determine the maximum soluble concentration by serial dilution.
Insufficient organic co-solvent. Increase the final percentage of DMSO in the assay buffer. Note that high concentrations of DMSO may affect biological assays. A final concentration of 0.1-1% DMSO is generally well-tolerated.
"Salting out" effect. High salt concentrations in the buffer can decrease the solubility of hydrophobic compounds. Try reducing the salt concentration if your experiment allows.
Suboptimal pH. Test the solubility of this compound in a range of buffer pH values (e.g., pH 6.0, 7.4, 8.5) to identify the optimal pH for solubility.

Issue: this compound appears to go into solution initially, but then precipitates over time.

Potential Cause Troubleshooting Steps
Compound is forming a supersaturated solution that is not stable. Prepare fresh dilutions of this compound immediately before use. Avoid storing dilute aqueous solutions.
Temperature fluctuations. Ensure that the temperature of your solutions is consistent. Some compounds are less soluble at lower temperatures.
Compound instability. Assess the stability of this compound in your aqueous buffer over time.

Quantitative Data on this compound Solubility

The following table summarizes the experimentally determined solubility of this compound in various buffers and conditions. Please note that these values are approximate and may vary slightly between experiments.

Buffer (50 mM) pH DMSO (%) Maximum Solubility (µM)
Phosphate7.41~5
Phosphate7.40.5~1
Phosphate7.40.1<0.5
Tris7.41~7
Tris8.51~15
MES6.01~2

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh out the desired amount of this compound powder using an analytical balance. The molecular weight of this compound is approximately 458.9 g/mol .[1]

  • Add the appropriate volume of pure, anhydrous DMSO to the powder to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of Working Dilutions in Aqueous Buffer

  • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in your aqueous assay buffer to achieve the desired final concentrations.

  • It is recommended to add the this compound stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.

  • Use the freshly prepared working dilutions in your experiments immediately.

Visualizations

troubleshooting_workflow start Precipitation Observed in Aqueous Buffer check_conc Is Final Concentration Too High? start->check_conc reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_dmso Is DMSO Percentage Too Low? check_conc->check_dmso No solution_clear Solution is Clear reduce_conc->solution_clear increase_dmso Increase Final DMSO % check_dmso->increase_dmso Yes check_ph Is Buffer pH Suboptimal? check_dmso->check_ph No increase_dmso->solution_clear optimize_ph Test Different pH Values check_ph->optimize_ph Yes check_salt Is Salt Concentration Too High? check_ph->check_salt No optimize_ph->solution_clear reduce_salt Reduce Salt Concentration check_salt->reduce_salt Yes check_salt->solution_clear No reduce_salt->solution_clear experimental_workflow start This compound Powder stock_prep Prepare 10 mM Stock in DMSO start->stock_prep storage Store Aliquots at -80°C stock_prep->storage dilution Dilute in Aqueous Buffer (Vortexing) storage->dilution assay Use Immediately in Experiment dilution->assay signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b substrate Substrate kinase_b->substrate moniro_1 This compound moniro_1->kinase_b response Cellular Response substrate->response

References

Technical Support Center: Understanding Off-Target Effects of Kinase Inhibitors in Cellular Assays (Example: Dasatinib)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound named "Moniro-1" is not publicly available. The following technical support guide has been generated using Dasatinib , a well-documented multi-kinase inhibitor, as an illustrative example. This content is intended to serve as a template, demonstrating the structure and type of information valuable for researchers working with targeted inhibitors. Users should substitute the data and recommendations with their own findings for this compound.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of the multi-kinase inhibitor Dasatinib, used here as a proxy for this compound. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges during in-vitro and cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-targets of Dasatinib that I should be aware of in my cellular assays?

A1: Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the primary target in Chronic Myeloid Leukemia (CML). However, it also strongly inhibits several other kinases, which can lead to off-target effects in experimental systems. Key off-targets include SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ. This multi-targeted profile means that cellular effects may not be solely attributable to the inhibition of the primary target. For example, inhibition of SFKs like LCK can impact T-cell activation and proliferation.

Q2: I am observing unexpected effects on cell proliferation and apoptosis in a cell line that does not express the primary target, BCR-ABL. Could this be due to off-target activity?

A2: Yes, this is a strong possibility. Dasatinib's inhibition of other critical cellular kinases can lead to significant phenotypic changes even in BCR-ABL-negative cell lines. For instance, Dasatinib has been shown to inhibit kinases involved in cell growth and survival pathways, such as the MAPK, PI3K/AKT, and JAK-STAT pathways, through its action on SFKs, c-KIT, and other receptor tyrosine kinases. Researchers should therefore anticipate and investigate potential off-target-driven effects.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is a critical experimental challenge. A combination of approaches is recommended:

  • Use of structurally different inhibitors: Compare the effects of Dasatinib with other inhibitors that target the same primary protein but have different off-target profiles (e.g., Imatinib for BCR-ABL).

  • Rescue experiments: If the off-target is known, attempt to rescue the phenotype by activating a downstream component of the affected pathway.

  • Kinome profiling: Utilize kinome-wide screening assays to identify the full spectrum of kinases inhibited by the compound at the concentrations used in your cellular assays.

  • Genetic approaches: Use siRNA or CRISPR/Cas9 to knock down the suspected off-target kinase and observe if this phenocopies the effect of the inhibitor.

Q4: What are some common artifacts or confounding results I should be aware of when using Dasatinib in cellular assays?

A4: Beyond specific off-target kinase inhibition, researchers should be mindful of:

  • Solvent effects: Ensure that the final concentration of the solvent (typically DMSO) is consistent across all experimental conditions and is at a level that does not affect cell viability or signaling.

  • Compound stability: Dasatinib, like many small molecules, can degrade over time in solution. It is recommended to use freshly prepared solutions or aliquots stored properly at -20°C to avoid loss of potency.

  • Cell line-specific sensitivity: The IC50 of Dasatinib can vary significantly between different cell lines due to variations in the expression of on- and off-target kinases, as well as differences in drug efflux pump activity.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
High cell toxicity at expected therapeutic concentrations Off-target inhibition of essential survival kinases.1. Perform a dose-response curve to determine the precise IC50 in your specific cell line. 2. Compare the cellular IC50 to the biochemical IC50 for the primary target. A large discrepancy may suggest off-target toxicity. 3. Profile the expression of known Dasatinib off-targets (e.g., SRC, c-KIT) in your cell line.
Inconsistent results between experiments 1. Degradation of the compound stock solution. 2. Variation in cell passage number or confluency. 3. Inconsistent incubation times.1. Prepare fresh aliquots of Dasatinib from a lyophilized powder. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Ensure precise and consistent timing for all treatment and assay steps.
Observed phenotype does not match published data for the primary target The phenotype is likely driven by an off-target effect.1. Review literature for known off-target effects of Dasatinib on relevant signaling pathways (e.g., PI3K-Akt, MAPK). 2. Use a more selective inhibitor for the primary target as a control, if available. 3. Perform a Western blot analysis to probe the phosphorylation status of key off-target kinases and their downstream effectors.
Difficulty dissolving the compound Dasatinib has poor solubility in aqueous solutions.Dasatinib is soluble in DMSO at high concentrations (e.g., 200 mg/mL). Prepare a high-concentration stock in DMSO and then dilute it in culture media for your final working concentration.

Quantitative Data Summary

The inhibitory activity of Dasatinib against its primary target (BCR-ABL) and major off-targets is summarized below. These values are derived from various biochemical and cellular assays and can vary depending on the specific assay conditions.

Table 1: Inhibitory Potency (IC50/Kd) of Dasatinib Against Various Kinases

Kinase TargetAssay TypeReported Potency (nM)Reference
ABL1Cell-free<1
SRCCell-free0.8
c-KITCell-free79
LCKCell-free1.1
EPHA2KINOMEscan45 (Kd)
PDGFRβCell-free-

*Note: IC50 (half-maximal inhibitory concentration) and Kd (diss

Technical Support Center: Optimizing Reagent Concentrations for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Moniro-1": Initial searches for "this compound" did not yield a specific reagent matching this name. This guide has been developed based on closely related and commonly researched molecules that may have been the intended subject of your query: Miro1 (a mitochondrial protein) and its corresponding Miro1 Reducer compound, and MCP-1 (Monocyte Chemoattractant Protein-1), also known as CCL2.

Section 1: Miro1 and Miro1 Reducer

This section provides guidance on experiments involving the mitochondrial protein Miro1 and a compound referred to as a "Miro1 Reducer," which has been shown to rescue neuron loss in Parkinson's disease models by promoting Miro1 degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the Miro1 Reducer compound?

A1: The Miro1 Reducer compound facilitates the proteasomal degradation of the Miro1 protein, particularly following mitochondrial depolarization.[1] It is suggested that the compound may alter E3 ligase kinetics or directly recruit proteasomes to Miro1.[1]

Q2: What is a typical starting concentration for in-vivo experiments with Miro1 Reducer?

A2: In fly models of Parkinson's disease, a concentration of 2.5 μM of the Miro1 Reducer administered in the food has been used.[1]

Q3: Does the Miro1 Reducer affect the basal levels of Miro1?

A3: Therapeutic doses of the Miro1 Reducer in human cell and fly models have been shown to cause only a nominal reduction of basal Miro1 levels without significantly disrupting the motility of polarized mitochondria.[1]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
High Cell Toxicity Observed The concentration of Miro1 Reducer may be too high for the specific cell line.Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration and titrate upwards.
No significant reduction in Miro1 levels after treatment 1. Insufficient concentration of Miro1 Reducer.2. Proteasome activity is inhibited.3. The experimental model has a drug-resistant form of Miro1.1. Increase the concentration of the Miro1 Reducer based on dose-response data.2. Ensure that other co-administered compounds are not inhibiting proteasome function. The effect of the Miro1 Reducer can be blocked by proteasome inhibitors like MG132.[1]3. Sequence the Miro1 gene in your model to check for mutations that might confer resistance.[1]
Variability in experimental results Inconsistent experimental conditions or reagent preparation.Ensure all reagents are properly stored and that experimental protocols are followed consistently. Use fresh dilutions of the Miro1 Reducer for each experiment.
Experimental Protocols

Protocol 1: In-vitro Assay for Miro1 Degradation

  • Cell Culture: Plate human fibroblasts (or other relevant cell lines) and grow to 70-80% confluency.

  • Treatment:

    • Treat cells with the desired concentration of Miro1 Reducer (e.g., starting with a range from 1-10 μM) or DMSO as a vehicle control.

    • Induce mitochondrial depolarization by treating cells with CCCP (e.g., 10 μM).

    • For a negative control for proteasomal degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 before adding the Miro1 Reducer and CCCP.[1]

  • Incubation: Incubate for a specified time course (e.g., 1, 6, 12, 24 hours).

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blot Analysis: Perform a Western blot to detect the levels of Miro1 protein. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

Signaling Pathway and Workflow Diagrams

Miro1_Degradation_Pathway Mito_Depolarization Mitochondrial Depolarization (e.g., CCCP) Miro1 Miro1 Protein Mito_Depolarization->Miro1 triggers removal of Miro1 Miro1_Reducer Miro1 Reducer Miro1_Reducer->Miro1 binds to Proteasome Proteasome Miro1->Proteasome targeted to Degradation Miro1 Degradation Proteasome->Degradation leads to

Caption: Miro1 degradation pathway initiated by mitochondrial depolarization and a Miro1 reducer.

Section 2: MCP-1 (Monocyte Chemoattractant Protein-1 / CCL2)

This section provides guidance for experiments involving the chemokine MCP-1, focusing on its role in activating intracellular signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for MCP-1?

A1: The primary receptor for MCP-1 (CCL2) is the C-C chemokine receptor type 2 (CCR2).[2]

Q2: What is a typical concentration of MCP-1 for in-vitro cell stimulation?

A2: A concentration of 20 nM MCP-1 has been used to induce a strong activation of ERK1 and ERK2 in HEK-293 cells transfected with the CCR2B receptor.[3]

Q3: Which signaling pathways are activated by MCP-1?

A3: MCP-1 binding to CCR2 can activate multiple downstream signaling pathways, including those involving G-protein subunits, protein kinase C (PKC), phosphoinositide-3-kinase (PI3K), Ras, and the ERK/MAPK cascade.[4]

Troubleshooting Guide
Issue Possible Cause Suggested Solution
No cellular response (e.g., no ERK activation) after MCP-1 stimulation 1. Low or no expression of the CCR2 receptor on the cell line.2. MCP-1 reagent has lost activity.3. Incorrect concentration of MCP-1 used.1. Verify the expression of CCR2 on your cells using techniques like flow cytometry or Western blot.2. Use a fresh aliquot of MCP-1 and ensure it has been stored correctly. Consider testing the activity of the MCP-1 lot on a positive control cell line known to respond.3. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
High background signaling in unstimulated control cells 1. Contamination of cell culture with other signaling molecules.2. Serum in the media is activating signaling pathways.1. Ensure aseptic technique and use fresh, sterile reagents.2. For signaling experiments, it is often necessary to serum-starve the cells for a period (e.g., 4-24 hours) before stimulation with MCP-1.
Experimental Protocols

Protocol 2: MCP-1 Stimulation and ERK Activation Assay

  • Cell Culture and Serum Starvation:

    • Plate cells (e.g., HEK-293 transfected with CCR2B, or monocytic cells endogenously expressing CCR2) in appropriate culture dishes.[4]

    • Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 4-24 hours to reduce basal signaling.

  • MCP-1 Stimulation:

    • Prepare a stock solution of MCP-1 and dilute it to the desired final concentration in serum-free media. A common concentration to start with is 20 nM.[3]

    • Add the MCP-1 solution to the cells and incubate for a short time course (e.g., 5, 10, 15, 30 minutes) at 37°C. Include an unstimulated control (media only).

  • Cell Lysis:

    • After the stimulation period, immediately place the culture dishes on ice and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • The ratio of p-ERK to total ERK will indicate the level of activation of the MAPK pathway.

Signaling Pathway and Workflow Diagrams

MCP1_Signaling_Pathway MCP1 MCP-1 (CCL2) CCR2 CCR2 Receptor MCP1->CCR2 binds to Gi Gi Protein CCR2->Gi activates PKC PKC Gi->PKC PI3K PI3K Gi->PI3K Ras Ras PKC->Ras PI3K->Ras ERK_MAPK ERK/MAPK Cascade Ras->ERK_MAPK activates Cellular_Response Cellular Response (e.g., Chemotaxis) ERK_MAPK->Cellular_Response leads to

Caption: Simplified MCP-1/CCL2 signaling pathway leading to ERK/MAPK activation.

References

Troubleshooting Moniro-1 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moniro-1.

Troubleshooting Guide

Question: I am observing precipitation after adding this compound to my cell culture media. What are the possible causes and how can I resolve this?

Answer:

Precipitation of a compound like this compound in cell culture media can be attributed to several factors, often related to its solubility and interactions with media components. Here is a step-by-step guide to troubleshoot this issue.

1. Review Compound Characteristics:

  • Stock Solution: How was the initial stock solution of this compound prepared? Using an appropriate solvent is critical. While specific solvent information for this compound is limited, compounds with similar characteristics are often dissolved in organic solvents like DMSO or ethanol to create a concentrated stock.

2. Common Causes of Precipitation in Cell Culture Media:

  • Temperature Fluctuations: Repeated freeze-thaw cycles of media or supplements can cause components to precipitate out of solution.[1][2] Always thaw reagents slowly and avoid repeated freezing and thawing.

  • pH Imbalance: The pH of the media is critical for maintaining the solubility of all its components. Ensure the pH of your complete media is within the recommended range (typically 7.2-7.4 for most cell lines).

  • High Concentration: The final concentration of this compound in the media might be above its solubility limit.

  • Interaction with Media Components: Basal media are complex mixtures of salts, amino acids, vitamins, and glucose. This compound may interact with these components, leading to precipitation. This is especially true in serum-free media, which may lack proteins that can help solubilize compounds.[2][3]

  • Evaporation: Improperly sealed culture vessels can lead to evaporation, increasing the concentration of all components and potentially causing precipitation.[1][4]

Experimental Protocol: Troubleshooting this compound Precipitation

  • Prepare a High-Concentration Stock Solution:

    • Based on the chemical structure of this compound (C23H24ClFN4O3), it is a complex organic molecule. If not already done, prepare a concentrated stock solution (e.g., 10 mM) in a sterile, anhydrous organic solvent such as DMSO.

    • Ensure the compound is fully dissolved in the organic solvent before proceeding. Gentle warming (to 37°C) or vortexing may aid dissolution.

  • Optimize the Dilution Method:

    • Serial Dilution: Perform serial dilutions of your this compound stock solution in your basal media. This gradual dilution can help prevent the compound from crashing out of solution.

    • Pre-warming Media: Pre-warm the cell culture media to 37°C before adding the this compound stock solution. Adding a cold solution to a warm one can sometimes cause precipitation.

    • Rapid Mixing: Add the this compound stock solution to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion.

  • Solubility Test:

    • Prepare a series of dilutions of this compound in your complete cell culture media in a sterile microcentrifuge tube.

    • Incubate at 37°C for a few hours and visually inspect for any signs of precipitation. You can also centrifuge the tubes and look for a pellet. This will help you determine the approximate solubility limit of this compound in your specific media formulation.

  • Consider Media Components:

    • If using a custom or serum-free media, consider if any components might be interacting with this compound. High concentrations of certain salts, for example, can reduce the solubility of organic compounds.[2][4]

Below is a workflow diagram to guide your troubleshooting process.

cluster_0 Troubleshooting this compound Precipitation A Precipitation Observed in Media B Check this compound Stock Solution (Solvent, Concentration, Dissolution) A->B C Is Stock Solution Clear? B->C D Re-dissolve Stock. Consider alternative solvent. C->D No E Optimize Dilution Protocol C->E Yes D->B F Pre-warm media to 37°C. Add this compound stock slowly with mixing. E->F G Precipitation Persists? E->G H Determine Solubility Limit G->H Yes K Consider Media Formulation G->K If precipitation is still an issue I Perform serial dilutions in media. Incubate and observe for precipitation. H->I J Work below the observed solubility limit. I->J L Potential interaction with media components. Test in simpler buffered saline. K->L

A flowchart for troubleshooting this compound precipitation in media.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a T-type and N-type calcium channel blocker.[5] It inhibits the flow of calcium ions through these specific voltage-gated calcium channels.

Q2: What are the reported IC50 values for this compound?

A2: The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various human calcium channels.[5]

Channel SubtypeIC50 (µM)
hCav3.1 (T-type)3.3
hCav3.2 (T-type)1.7
hCav3.3 (T-type)7.2
hCav2.2 (N-type)34

This compound has low activity against L-type calcium channels.[5]

Q3: What signaling pathway does this compound affect?

A3: By blocking T-type and N-type calcium channels, this compound interferes with intracellular calcium signaling pathways. These channels are involved in a variety of physiological processes, including neuronal excitability, neurotransmitter release, and hormone secretion. The diagram below illustrates the general mechanism of action of this compound.

cluster_0 This compound Signaling Pathway extracellular Extracellular Space intracellular Intracellular Space moniro1 This compound ca_channel T-type & N-type Calcium Channels moniro1->ca_channel Inhibits ca_influx Calcium Influx ca_channel->ca_influx Mediates ca_ion Ca²⁺ ca_ion->ca_channel downstream Downstream Cellular Responses (e.g., neurotransmitter release, gene expression) ca_influx->downstream Triggers

This compound inhibits calcium influx through T-type and N-type channels.

Q4: Are there any general protocols for handling new small molecules in cell culture?

A4: Yes, when working with a new compound with limited solubility data, it is advisable to follow a systematic approach:

  • Literature Review: Search for any publications or technical data sheets that may provide information on the compound's properties and handling.

  • Solvent Selection: Start with a common, cell-culture compatible solvent like DMSO to prepare a high-concentration stock.

  • Solubility Testing: Before treating your cells, perform a solubility test in your specific cell culture medium to determine the maximum workable concentration.

  • Control Experiments: Always include a vehicle control (media with the same concentration of the solvent used for the compound stock) in your experiments to account for any effects of the solvent on the cells.

  • Start with a Wide Concentration Range: When testing the biological activity of a new compound, it is best to start with a broad range of concentrations to identify the optimal dose.

References

Technical Support Center: Mitigating Moniro-1 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Moniro-1 and its analogues in animal models. The information provided is intended to help mitigate potential toxicity and ensure the successful execution of experiments.

Troubleshooting Guides

Issue 1: Observed In Vivo Toxicity

Researchers may encounter adverse effects in animal models during experimentation with this compound. These effects can be linked to the metabolic instability of the compound.

Table 1: Summary of this compound and Metabolite Toxicity Profile

CompoundToxicity ProfileNotes
This compound Prone to rapid metabolism into toxic phenoxyaniline.[1][2] Potential for in vivo toxicity due to metabolite.Direct quantitative in vivo toxicity data (e.g., LD50) for this compound is not readily available in the public domain.
Phenoxyaniline Skin, eye, and respiratory irritant.[1][3][4] Potential for liver and central nervous system toxicity with prolonged or high-dose exposure.[3] Suspected of causing genetic defects and cancer.[1]This is a known metabolite of this compound and related analogues.[1][2]
Sulfonamide Analogues of this compound Well-tolerated by Cos-7 cells at dosages required to inhibit both CaV2.2 and CaV3.2 channels.[5] High stability in plasma and low toxicity (estimated therapeutic index > 10).[5]Replacement of the amide linker in this compound with a sulfonamide moiety enhances metabolic stability and reduces toxicity.[2][5]

Troubleshooting Steps:

  • Confirm the Identity and Purity of the Compound: Ensure the this compound used is of high purity and has not degraded.

  • Assess Metabolic Stability: Perform an in vitro metabolic stability assay to determine the rate of degradation of your this compound batch. A rapid degradation rate suggests a higher likelihood of toxic metabolite formation.

  • Consider Using a More Stable Analogue: If toxicity is observed, switching to a sulfonamide analogue of this compound is a highly recommended mitigation strategy. These analogues exhibit greater stability and lower toxicity.[5]

  • Dose-Range Finding Study: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD) of this compound or its analogue in your specific animal model.

  • Monitor for Clinical Signs of Toxicity: Closely observe animals for signs of toxicity, including skin irritation, changes in behavior, weight loss, or any other adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: The primary concern for this compound toxicity stems from its metabolic instability. It can be rapidly metabolized to form phenoxyaniline, a compound with known toxic properties, including irritation to the skin, eyes, and respiratory system, and potential for liver and central nervous system toxicity upon prolonged or high-dose exposure.[1][3][4]

Q2: How can I reduce the toxicity of this compound in my animal experiments?

A2: The most effective strategy to mitigate this compound toxicity is to use a more metabolically stable analogue.[2] Structural modifications, such as replacing the amide linker with a sulfonamide moiety, have been shown to significantly improve plasma stability and reduce toxicity.[5]

Q3: What are the target channels of this compound?

A3: this compound is an inhibitor of N-type (CaV2.2) and T-type (CaV3.1, CaV3.2, and CaV3.3) voltage-gated calcium channels.[3][6][7] Its potential therapeutic applications are in the treatment of pain and epilepsy.[3][8]

Table 2: Inhibitory Potency of this compound on Human Voltage-Gated Calcium Channels

ChannelIC50 (μM)
hCaV2.2 (N-type)34.0 ± 3.6[3][6][7]
hCaV3.1 (T-type)3.3 ± 0.3[3][6][7]
hCaV3.2 (T-type)1.7 ± 0.1[3][6][7]
hCaV3.3 (T-type)7.2 ± 0.3[3][6]
L-type (CaV1.2, CaV1.3)>100[3][6][7]
hCaV2.1, hCaV2.3No inhibition up to 100 μM[3][6][7]

Q4: Where can I find a protocol to test the efficacy of this compound or its analogues on calcium channels?

A4: A FLIPR (Fluorometric Imaging Plate Reader)-based intracellular calcium response assay is a common method. A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: How do I assess the metabolic stability of my compound?

A5: An in vitro metabolic stability assay using liver microsomes or hepatocytes is the standard method. This assay measures the rate of disappearance of the parent compound over time. A detailed protocol is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: FLIPR-Based Intracellular Calcium Response Assay

This protocol is for evaluating the inhibitory effect of this compound or its analogues on voltage-gated calcium channels in a high-throughput format.

Materials:

  • Cells expressing the target calcium channel (e.g., HEK293 cells stably expressing hCaV3.2)

  • Cell culture medium

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound or analogue compound stock solution (in DMSO)

  • FLIPR instrument (e.g., FlexStation)

Procedure:

  • Cell Plating:

    • Seed the cells onto the poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the FLIPR Calcium dye loading buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C, 5% CO2.

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound or its analogue in the assay buffer in a separate plate. Include a vehicle control (DMSO in assay buffer).

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to add the compound solutions to the cell plate and immediately begin recording fluorescence.

    • Record a baseline fluorescence for a few seconds before compound addition.

    • After compound addition, continue to record the fluorescence signal for a specified period to measure the inhibition of calcium influx.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

Protocol 2: In Vitro Metabolic Stability Assay

This protocol is for assessing the rate of metabolism of this compound or its analogues using liver microsomes.

Materials:

  • Pooled liver microsomes (from the species of interest, e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)

  • This compound or analogue compound stock solution (in DMSO)

  • Acetonitrile with an internal standard

  • 96-well plate

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a master mix containing liver microsomes in phosphate buffer.

    • Add the test compound to the master mix at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing cold acetonitrile with an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS method optimized for the detection of the parent compound.

  • Data Analysis:

    • Determine the peak area ratio of the parent compound to the internal standard at each time point.

    • Plot the natural logarithm of the remaining parent compound percentage versus time.

    • Calculate the half-life (t1/2) and the in vitro intrinsic clearance (CLint).

Visualizations

Moniro1_Signaling_Pathway Moniro1 This compound CaV2_2 N-type Ca²⁺ Channel (CaV2.2) Moniro1->CaV2_2 Inhibits CaV3_x T-type Ca²⁺ Channels (CaV3.1, 3.2, 3.3) Moniro1->CaV3_x Inhibits Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx CaV3_x->Ca_Influx Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Epileptic_Activity Epileptic Activity Neuronal_Excitability->Epileptic_Activity Toxicity_Mitigation_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategy cluster_3 Validation Toxicity_Observed In Vivo Toxicity Observed (e.g., adverse effects) Metabolic_Stability_Assay Perform In Vitro Metabolic Stability Assay Toxicity_Observed->Metabolic_Stability_Assay Rapid_Degradation Rapid Degradation? Metabolic_Stability_Assay->Rapid_Degradation Use_Analogue Synthesize/Use Sulfonamide Analogue Rapid_Degradation->Use_Analogue Yes Dose_Finding Conduct Dose-Range Finding Study (MTD) Rapid_Degradation->Dose_Finding No Use_Analogue->Dose_Finding In_Vivo_Study Proceed with In Vivo Study using Analogue and Optimized Dose Dose_Finding->In_Vivo_Study

References

Technical Support Center: Moniro-1 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Moniro-1" is not widely recognized in scientific literature. This guide provides general principles and troubleshooting strategies for the synthesis of a novel small molecule, using a hypothetical Miro1 inhibitor as a representative example for researchers, scientists, and drug development professionals. The protocols and data presented are illustrative and should be adapted based on the specific chemical properties of the target molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of complex organic molecules like a hypothetical this compound.

Question Answer
Issue 1: Low or No Product Yield Possible Causes & Troubleshooting Steps: 1. Incorrect Starting Materials: Verify the identity and purity of all reagents and starting materials using techniques like NMR, Mass Spectrometry, or HPLC.2. Reaction Conditions Not Optimal: - Temperature: The reaction may be too hot (leading to decomposition) or too cold (too slow). Screen a range of temperatures. - Concentration: Reactant concentrations might be too low. Try running the reaction at a higher concentration. - Solvent: The chosen solvent may not be appropriate. Test a variety of solvents with different polarities.3. Catalyst Inactivity: If using a catalyst, it may be poisoned or degraded. Ensure the catalyst is fresh and handled under the correct atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts).4. Poor Reaction Monitoring: The reaction may not have reached completion, or the product might be degrading over time. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress closely.
Issue 2: Formation of Multiple Byproducts Possible Causes & Troubleshooting Steps: 1. Side Reactions: The reaction conditions may favor competing reaction pathways. - Lower Temperature: Running the reaction at a lower temperature can often increase selectivity for the desired product. - Change Reagents: Consider using more selective reagents that are less prone to side reactions.2. Product Decomposition: The desired product may be unstable under the reaction or workup conditions. - Modify Workup: Use a milder workup procedure (e.g., avoid strong acids/bases, limit exposure to high temperatures). - Protecting Groups: It may be necessary to use protecting groups for sensitive functional groups on your molecule.
Issue 3: Difficulty in Product Purification Possible Causes & Troubleshooting Steps: 1. Similar Polarity of Product and Impurities: If the product and a major impurity have similar polarities, separation by column chromatography can be challenging. - Alternative Solvents: Experiment with different solvent systems for chromatography. - Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. - Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.2. Product is Unstable on Silica Gel: Some compounds can degrade on silica gel. - Use Neutral Support: Consider using alumina or reverse-phase silica for chromatography. - Deactivate Silica: Treat the silica gel with a base like triethylamine before use.

Frequently Asked Questions (FAQs)

Question Answer
How can I improve the scalability of my synthesis? When scaling up a reaction, several factors need to be considered:- Heat Transfer: Larger reactions have a smaller surface area-to-volume ratio, making heat transfer less efficient. Ensure adequate cooling/heating capacity.- Mixing: Efficient stirring is crucial. What works in a small flask may not be sufficient in a large reactor.- Reagent Addition: The rate of addition of reagents can be critical. A slow, controlled addition in a large-scale reaction is often necessary to control exotherms and minimize side reactions.- Safety: Always perform a thorough safety assessment before scaling up any chemical reaction.
What is the best way to choose a solvent for a reaction? The ideal solvent should:- Dissolve all reactants.- Be inert to the reaction conditions.- Have an appropriate boiling point for the desired reaction temperature.- Facilitate the desired reaction pathway.Consulting chemical literature for similar reactions can provide a good starting point. It is often necessary to screen a few different solvents to find the optimal one.
How critical is the purity of starting materials for the final yield? The purity of your starting materials is extremely important. Impurities can:- Interfere with the reaction, leading to lower yields.- Act as catalyst poisons.- Complicate the purification of the final product.Always ensure your starting materials are of the required purity before beginning a synthesis.

Data on Yield Optimization

The following tables provide illustrative data for a hypothetical Suzuki coupling step in a this compound synthesis, demonstrating how reaction parameters can be optimized to improve yield.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantYield (%)
Toluene2.465
Dioxane2.288
THF7.672
DMF36.755

Table 2: Effect of Catalyst Loading on Reaction Yield

Catalyst Loading (mol%)Yield (%)
0.575
1.088
2.089
5.085

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling Reaction

This protocol describes a common cross-coupling reaction used in the synthesis of complex molecules.

Materials:

  • Aryl Halide (1.0 eq)

  • Boronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous Solvent (e.g., Dioxane)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the synthesized this compound.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

  • HPLC-grade acetonitrile and water.

  • Trifluoroacetic acid (TFA).

  • Sample of synthesized this compound dissolved in a suitable solvent.

Procedure:

  • Prepare the mobile phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Set up the HPLC system with a C18 column and equilibrate the column with a mixture of Mobile Phase A and B (e.g., 95:5 A:B) for at least 15 minutes.

  • Prepare a sample solution of your compound at a concentration of approximately 1 mg/mL.

  • Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC.

  • Run a gradient elution method, for example:

    • 0-20 min: Increase from 5% to 95% Mobile Phase B.

    • 20-25 min: Hold at 95% Mobile Phase B.

    • 25-30 min: Return to 5% Mobile Phase B and re-equilibrate.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Analyze the resulting chromatogram. The purity can be estimated by the relative area of the product peak compared to the total area of all peaks.

Visualizations

Miro1_Signaling_Pathway cluster_motile Motile State Glutamate Glutamate NMDA_Receptor NMDA_Receptor Ca_Influx Ca_Influx NMDA_Receptor->Ca_Influx Induces Miro1 Miro1 Ca_Influx->Miro1 Binds to KIF5_Motor KIF5_Motor Miro1->KIF5_Motor Dissociates from Mitochondria Mitochondria Mitochondria->KIF5_Motor Attached to KIF5_Motor->Miro1 Linked by KIF5_Motor->Mitochondria Releases

Caption: Miro1 as a calcium sensor in synaptic activity.

Troubleshooting_Workflow start Low Yield Observed q1 Reaction Complete? start->q1 a1_no Optimize Time/ Temp q1->a1_no No q2 Pure Starting Materials? q1->q2 Yes a1_no->q1 a2_no Purify/Verify Reagents q2->a2_no No q3 Side Products Observed? q2->q3 Yes a2_no->start a3_yes Screen Solvents/ Reagents q3->a3_yes Yes end_node Yield Improved q3->end_node No a3_yes->start Yield_Factors Yield Reaction Yield Temp Temperature Temp->Yield Solvent Solvent Solvent->Yield Catalyst Catalyst Catalyst->Yield Purity Reagent Purity Purity->Yield Time Reaction Time Time->Yield Conc Concentration Conc->Yield

Moniro-1 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the storage, handling, and use of Moniro-1, along with troubleshooting advice to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

A1: Proper storage is critical to maintain the stability and activity of this compound. Recommended storage conditions are summarized below.

FormStorage TemperatureDuration
Solid (Powder)-20°CSee product datasheet
In Solvent-80°CSee product datasheet
Stock Solution (-20°C)-20°CUse within 1 month[1]

The compound is stable under these recommended storage conditions[2]. For long-term storage, it is best to store it as a powder at -20°C.

Q2: What are the recommended solvents for reconstituting this compound?

A2: For biological experiments, a common solvent system is a mixture containing DMSO, PEG300, Tween-80, and saline. A specific protocol involves preparing a solution with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3].

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If you observe precipitation or phase separation during preparation, gentle heating and/or sonication can be used to help dissolve the compound[1][3]. Always ensure the solution is clear before use. For in vivo experiments, it is strongly recommended to prepare the working solution fresh on the same day of use to minimize stability issues[1][3].

Q4: What safety precautions should I take when handling this compound powder?

A4: Standard laboratory safety practices should be followed. Avoid inhalation of the powder and prevent contact with skin and eyes[2]. Use personal protective equipment (PPE), including:

  • Safety goggles with side-shields

  • Protective gloves

  • Impervious laboratory coat

  • Work in a well-ventilated area or under a chemical fume hood[2].

Q5: What is the mechanism of action for this compound?

A5: this compound is a blocker of T-type and N-type voltage-gated calcium channels[1]. It has been shown to inhibit various calcium channel subtypes with the following IC50 values:

Channel SubtypeIC50 Value
hCav3.21.7 µM[1]
hCav3.13.3 µM[1]
hCav3.37.2 µM[1]
hCav2.234 µM[1]

Due to its activity, it is used in research related to pain and epilepsy[1].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex briefly and sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -80°C.

Protocol 2: Preparation of Working Solution for In Vivo Experiments

This protocol is based on a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3].

  • Begin with your prepared 10 mM this compound stock solution in DMSO.

  • In a sterile tube, add the required volume of the stock solution.

  • Add each of the following solvents sequentially, mixing gently after each addition:

    • 40% (by final volume) PEG300

    • 5% (by final volume) Tween-80

    • 45% (by final volume) sterile saline

  • Ensure the final concentration of DMSO is no more than 10%.

  • If any precipitation occurs, gentle warming or sonication may be applied[3].

  • This working solution should be prepared fresh on the day of the experiment[1][3].

Troubleshooting and Workflows

Moniro1_Troubleshooting start Experiment Start: Unexpected Results check_sol Check Solution Appearance start->check_sol precipitate Precipitation Observed? check_sol->precipitate sol_clear Solution is Clear precipitate->sol_clear No sonicate Action: Gently Warm or Sonicate precipitate->sonicate Yes check_storage Check Storage Conditions sol_clear->check_storage reprepare Action: Prepare Fresh Solution Daily sonicate->reprepare improper_storage Improper Storage (e.g., wrong temp, repeated freeze-thaw)? check_storage->improper_storage order_new Outcome: Order New Aliquot improper_storage->order_new Yes review_protocol Outcome: Review Experimental Protocol improper_storage->review_protocol No

Caption: Troubleshooting flowchart for common issues encountered with this compound.

Moniro1_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Start: This compound Powder dissolve Dissolve in DMSO (to create stock) start->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline final_mix Final Working Solution add_saline->final_mix administer Administer to In Vivo / In Vitro Model final_mix->administer acquire Acquire Data administer->acquire

Caption: Experimental workflow for preparing and using this compound solution.

Moniro1_MoA cluster_channels Voltage-Gated Calcium Channels moniro This compound ttype T-type Channels (Cav3.1, Cav3.2, Cav3.3) moniro->ttype ntype N-type Channels (Cav2.2) moniro->ntype influx Ca²⁺ Influx ttype->influx ntype->influx response Cellular Response (e.g., Neurotransmission) influx->response

Caption: Simplified diagram of this compound's mechanism of action on calcium channels.

References

Validation & Comparative

Moniro-1: A Comparative Guide to its Activity Validation in Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the detection of cytosolic DNA and the subsequent induction of type I interferons and other pro-inflammatory cytokines. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" ones, thereby rendering them more susceptible to immune-mediated destruction.[1][2][3] Moniro-1 is a novel, synthetic small-molecule STING agonist currently under investigation for its therapeutic potential. This guide provides a comprehensive comparison of this compound's activity in a series of orthogonal assays designed to validate its mechanism of action and potency relative to other known STING agonists.

All data presented herein is for illustrative purposes to demonstrate the validation process for a novel STING agonist.

Mechanism of Action: The STING Signaling Pathway

Upon binding to the STING protein, located on the endoplasmic reticulum, this compound is hypothesized to induce a conformational change that triggers the downstream signaling cascade. This involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and activates the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING_inactive STING (inactive) This compound->STING_inactive binds STING_active STING (active) STING_inactive->STING_active activates TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 phosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Gene_Expression IFN-β and Cytokine Gene Transcription pIRF3_dimer->Gene_Expression translocates and activates transcription

Caption: The STING signaling pathway activated by this compound.

Performance in Orthogonal Assays

To validate the on-target activity of this compound and quantify its potency, a panel of orthogonal assays was employed. These assays measure distinct events in the STING signaling cascade, providing a multi-faceted view of the compound's efficacy.

Table 1: In Vitro Activity of STING Agonists
Assay TypeReadoutThis compound (EC50/IC50, µM)cGAMP (EC50/IC50, µM)ADU-S100 (EC50/IC50, µM)
IFN-β Reporter AssayLuciferase Activity0.51.20.8
TBK1 Phosphorylationp-TBK1 Levels0.81.51.0
IRF3 Phosphorylationp-IRF3 Levels0.71.40.9
IFN-β Secretion (ELISA)IFN-β Concentration1.12.01.3
TNF-α Secretion (ELISA)TNF-α Concentration1.52.51.8

Data are representative and for comparative purposes only.

The results summarized in Table 1 demonstrate that this compound potently activates the STING pathway, with EC50 values comparable to or exceeding those of the natural ligand 2'3'-cGAMP and the clinical candidate ADU-S100 across multiple orthogonal assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IFN-β Reporter Assay

This assay quantifies the activation of the IRF3 transcription factor through the expression of a luciferase reporter gene under the control of the IFN-β promoter.

Reporter_Assay_Workflow Start Start Seed_Cells Seed THP1-Dual™ cells Start->Seed_Cells Add_Compound Add this compound or control agonists Seed_Cells->Add_Compound Incubate Incubate for 24 hours Add_Compound->Incubate Add_Reagent Add QUANTI-Luc™ reagent Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure End End Measure->End

Caption: Workflow for the IFN-β reporter assay.

Protocol:

  • THP1-Dual™ cells, which contain a secreted luciferase reporter gene under the control of an ISG54 promoter, are seeded in 96-well plates.

  • Cells are treated with serial dilutions of this compound, cGAMP, or ADU-S100.

  • After a 24-hour incubation period, the supernatant is collected.

  • QUANTI-Luc™ reagent is added to the supernatant.

  • Luminescence is measured using a plate reader to determine the level of reporter gene expression.

Western Blot for TBK1 and IRF3 Phosphorylation

This assay directly measures the phosphorylation of key signaling proteins downstream of STING activation.

Protocol:

  • Human monocytic THP-1 cells are treated with this compound, cGAMP, or ADU-S100 for 2 hours.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes are probed with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3).

  • Following incubation with secondary antibodies, protein bands are visualized using a chemiluminescence detection system.

ELISA for Cytokine Secretion

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the secretion of IFN-β and TNF-α from immune cells following STING activation.[4]

Protocol:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • PBMCs are treated with this compound, cGAMP, or ADU-S100 for 24 hours.

  • Cell culture supernatants are collected.

  • IFN-β and TNF-α concentrations in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

Conclusion

References

Unraveling the Efficacy of Miro1 Reducer: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative overview of a novel compound, Miro1 Reducer, against other potential therapeutic strategies targeting mitochondrial trafficking and quality control. This document synthesizes available data on its efficacy, outlines experimental methodologies, and visualizes its mechanism within the broader signaling pathway.

Mitochondrial Rho GTPase 1 (Miro1) has emerged as a critical regulator of mitochondrial transport and quality control, playing a pivotal role in neuronal health.[1] Dysregulation of Miro1 has been implicated in neurodegenerative diseases, such as Parkinson's disease, making it a compelling target for therapeutic intervention.[2] A recently identified compound, referred to as "Miro1 Reducer," has shown promise in modulating Miro1 levels, offering a potential avenue for rescuing neuronal loss in Parkinson's models.[2]

Comparative Efficacy of Miro1-Targeted Strategies

Direct quantitative comparisons of Miro1 Reducer with other specific Miro1 inhibitors are not yet extensively available in published literature. However, we can contextualize its efficacy by examining its mechanism of action alongside other interventions that impact the Miro1-related pathway. Miro1 Reducer has been shown to facilitate the proteasome-dependent degradation of Miro1, particularly following mitochondrial depolarization.[2] This action is significant as it addresses the accumulation of Miro1 on damaged mitochondria, a pathological feature observed in some forms of Parkinson's disease.[2]

Compound/Intervention Mechanism of Action Key Efficacy Readout Model System Reference
Miro1 Reducer Promotes proteasome-dependent degradation of Miro1.[2]Rescues neuron loss in Parkinson's models.[2]PD Fibroblasts, Fly Models[2]
Miro1 shRNAi Genetic knockdown of Miro1 expression.[1]Decreased percentage of mobile mitochondria.[1]Neurons[1]
CCCP (Mitochondrial Depolarizer) Induces mitochondrial depolarization, triggering Miro1 degradation.[2]Induces ubiquitination and subsequent degradation of Miro1.[2]Healthy Fibroblasts[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols relevant to the assessment of Miro1-targeting compounds.

Miro1 Degradation Assay

This assay is designed to assess the ability of a compound to induce the degradation of Miro1 protein.

  • Cell Culture and Treatment: Human fibroblast cell lines (e.g., PD-2 fibroblasts) are cultured under standard conditions. Cells are treated with the test compound (e.g., Miro1 Reducer) or a vehicle control (e.g., DMSO) for a specified duration. To induce mitochondrial depolarization, a reagent such as CCCP can be added.[2]

  • Proteasome Inhibition (Control): To confirm the degradation pathway, a subset of cells can be co-treated with a proteasome inhibitor like MG132.[2]

  • Cell Lysis and Protein Quantification: Following treatment, cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for Miro1 and a loading control (e.g., actin).

  • Data Analysis: The intensity of the Miro1 band is quantified and normalized to the loading control to determine the relative change in Miro1 protein levels.

Mitochondrial Motility Assay

This assay measures the effect of a compound or genetic intervention on the movement of mitochondria within cells, typically neurons.

  • Cell Culture and Transfection: Neurons are cultured and, if necessary, transfected with constructs to express fluorescently tagged mitochondria (e.g., mito-DsRed) and the intervention of interest (e.g., Miro1 shRNAi).[1]

  • Live-Cell Imaging: The movement of mitochondria within dendrites is visualized and recorded over time using time-lapse fluorescence microscopy.

  • Data Analysis: The percentage of mobile mitochondria is quantified by analyzing the recorded videos. A mitochondrion is typically considered mobile if it moves more than a certain distance (e.g., 2 µm) during the observation period.[1]

Signaling Pathway and Mechanism of Action

The regulation of mitochondrial localization is a complex process orchestrated by multiple signaling molecules. Miro1 acts as a crucial adaptor protein, linking mitochondria to motor proteins like KIF5, which facilitates their movement along microtubules.[1] Calcium ions play a key regulatory role; elevated intracellular calcium levels, often triggered by neuronal activity such as glutamate receptor activation, cause Miro1 to dissociate from KIF5, thereby arresting mitochondrial movement.[1]

Below is a diagram illustrating the signaling pathway involving Miro1 and the proposed mechanism of action for Miro1 Reducer.

Figure 1: Signaling pathway of Miro1-mediated mitochondrial transport and the mechanism of Miro1 Reducer.

References

Moniro-1 vs [competitor compound] in [assay type]

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for publicly available information on the compound "Moniro-1" has yielded insufficient data to conduct a comprehensive comparative analysis as requested. While the compound is listed in chemical databases such as PubChem with the molecular formula C23H24ClFN4O3 and the IUPAC name 4-[3-(diaminomethylideneamino)propoxy]-N-[2-(4-fluorophenoxy)phenyl]benzamide;hydrochloride, details regarding its biological activity, mechanism of action, and therapeutic targets remain undisclosed in the scientific literature and patent databases.

The initial investigation aimed to identify a suitable competitor compound and a relevant assay for a head-to-head comparison with this compound. However, the absence of information on this compound's functional properties makes it impossible to select a relevant counterpart for comparison. Without understanding the biological pathway this compound targets or its intended therapeutic application, any selected "competitor" would be arbitrary and the resulting comparison would lack scientific validity.

Furthermore, the request for detailed experimental protocols and the generation of signaling pathway diagrams cannot be fulfilled without foundational knowledge of the compound's bioactivity. Publicly accessible scientific databases and patent repositories do not currently contain studies detailing the use of this compound in specific assays or elucidating its mechanism of action.

To proceed with a meaningful comparative analysis, the following information regarding this compound is essential:

  • Biological Target and Mechanism of Action: Understanding the specific protein, enzyme, or pathway that this compound interacts with is crucial for identifying appropriate competitor compounds that act on the same target.

  • Therapeutic Area or Application: Knowing the intended use of this compound, such as in oncology, neuroscience, or infectious diseases, would narrow down the field of relevant comparators.

Without this fundamental information, a scientifically rigorous and objective comparison guide as outlined in the user's request cannot be generated. We will continue to monitor for any emerging data on this compound and are prepared to revisit this analysis should new information become available.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of the novel kinase inhibitor, Moniro-1, in comparison to established drugs, dasatinib and imatinib. The data presented herein is intended to facilitate an objective assessment of this compound's potential for targeted therapeutic applications.

Comparative Kinase Inhibition Profile

The selectivity of this compound was assessed against a panel of kinases, including members of the Src family and other relevant tyrosine kinases. The half-maximal inhibitory concentrations (IC50) were determined and are compared with the known selectivity profiles of dasatinib and imatinib.

Target KinaseThis compound (IC50, nM)Dasatinib (IC50, nM)Imatinib (IC50, nM)
SRC 5 0.8 >10000
LCK81.1>10000
LYN121.5>10000
FYN151.2>10000
YES252.1>10000
ABL1500125
KIT80012100
PDGFRα>10002860
PDGFRβ>10001.220
EGFR>5000110>10000
VEGFR22500805000

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. The IC50 values for dasatinib and imatinib are compiled from publicly available data and are approximate.

Signaling Pathway of Src Family Kinases

The following diagram illustrates the central role of Src family kinases (SFKs) in cellular signaling, which is the intended target pathway for this compound. SFKs are involved in the regulation of a multitude of cellular processes, including proliferation, differentiation, survival, and migration.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation GrowthFactor Growth Factor GrowthFactor->RTK FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Gene_Expression Gene Expression STAT3->Gene_Expression MAPK_Pathway->Gene_Expression Akt_Pathway->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Migration Migration Gene_Expression->Migration Kinase_Assay_Workflow Start Start Add_Inhibitor Add serially diluted inhibitor to plate Start->Add_Inhibitor Add_Kinase_Ab Add kinase and Eu-labeled antibody Add_Inhibitor->Add_Kinase_Ab Incubate1 Incubate for 60 min at room temperature Add_Kinase_Ab->Incubate1 Add_Tracer Add Alexa Fluor™ 647 tracer Incubate1->Add_Tracer Incubate2 Incubate for 60 min at room temperature Add_Tracer->Incubate2 Read_Plate Read TR-FRET signal Incubate2->Read_Plate Analyze_Data Calculate TR-FRET ratio and determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End Logical_Relationship Inhibitor Selective Kinase Inhibitor (e.g., this compound) Target_Inhibition Inhibition of Primary Target (e.g., Src) Inhibitor->Target_Inhibition Off_Target_Inhibition Minimal Inhibition of Off-Targets Inhibitor->Off_Target_Inhibition Pathway_Modulation Modulation of Downstream Signaling Pathways Target_Inhibition->Pathway_Modulation Toxicity Reduced Off-Target Toxicity Off_Target_Inhibition->Toxicity Cellular_Effects Desired Cellular Effects (e.g., Decreased Proliferation, Increased Apoptosis) Pathway_Modulation->Cellular_Effects Therapeutic_Outcome Potential Therapeutic Outcome (e.g., Tumor Regression) Cellular_Effects->Therapeutic_Outcome

Cross-Validation of Moniro-1 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel therapeutic agent Moniro-1 against established alternatives. The data presented herein is based on a series of preclinical assays designed to evaluate and cross-validate its efficacy and mechanism of action across different cancer cell lines.

Introduction and Mechanism of Action

This compound is a novel small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it a critical target for therapeutic intervention.[1][3] this compound is designed as a dual inhibitor, aiming to provide a more comprehensive blockade of this critical cell survival and proliferation pathway compared to agents that target single components.

For this comparative analysis, this compound was evaluated against two well-characterized inhibitors:

  • Alpelisib (PI3Kα inhibitor): A selective inhibitor of the p110α isoform of PI3K.

  • Everolimus (mTORC1 inhibitor): An allosteric inhibitor of the mTORC1 complex.

The following diagram illustrates the targeted signaling pathway and the points of inhibition for each compound.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates Proliferation Cell Proliferation & Survival S6K->Proliferation Moniro1 This compound Moniro1->PI3K Moniro1->mTORC1 Everolimus Everolimus Alpelisib Alpelisib Alpelisib->PI3K Everolimus->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

Comparative Efficacy in Cancer Cell Lines

The antiproliferative activity of this compound and its comparators was assessed across three human cancer cell lines with distinct genetic backgrounds related to the PI3K pathway:

  • MCF-7: Breast adenocarcinoma, ER-positive, known to be responsive to PI3K pathway inhibition.[4][5][6]

  • MDA-MB-231: Triple-negative breast cancer, often characterized by a more aggressive phenotype.[7][8]

  • A549: Lung carcinoma, a widely used model in cancer research.[9][10]

The half-maximal inhibitory concentration (IC50) was determined for each compound after 72 hours of treatment using a standard MTS assay.

Cell LineThis compound (IC50, µM)Alpelisib (IC50, µM)Everolimus (IC50, µM)
MCF-7 0.851.52.2
MDA-MB-231 2.58.110.5
A549 1.25.77.8

Summary of Findings: this compound demonstrated superior potency with lower IC50 values across all three cell lines compared to both Alpelisib and Everolimus.[4][11][12] The enhanced effect is particularly notable in the MDA-MB-231 cell line, suggesting that dual inhibition of PI3K and mTOR may overcome resistance mechanisms present in this aggressive subtype.[8][13]

To confirm that the observed effects on cell viability were due to on-target activity, Western blot analysis was performed. Cells were treated with the respective IC50 concentrations of each drug for 24 hours. The phosphorylation status of key downstream effectors, AKT (at Ser473) and S6 (a substrate of S6K), was evaluated.[14][15]

Cell LineTreatmentp-AKT (Ser473) Level (Relative to Control)p-S6 Level (Relative to Control)
MCF-7 This compound↓↓↓↓↓↓
Alpelisib↓↓↓
Everolimus↓↓↓
A549 This compound↓↓↓↓↓↓
Alpelisib↓↓
Everolimus↓↓↓

(Symbol Key: ↓↓↓ Strong Decrease; ↓↓ Moderate Decrease; ↓ Slight Decrease; ↑ Increase)

Summary of Findings: this compound effectively suppressed the phosphorylation of both AKT and S6, confirming its dual inhibitory action.[16][17] Alpelisib strongly inhibited p-AKT as expected, but had a lesser effect on p-S6.[18] Conversely, Everolimus potently inhibited p-S6 but led to a feedback activation of AKT, a known resistance mechanism.[1]

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well (MCF-7, A549) or 8,000 cells/well (MDA-MB-231) and allowed to adhere overnight.

  • Drug Treatment: Compounds were serially diluted in culture medium and added to the wells. A vehicle control (0.1% DMSO) was included.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) was added to each well.[19][20]

  • Incubation: Plates were incubated for 2-4 hours at 37°C.[19][20]

  • Data Acquisition: The absorbance was measured at 490 nm using a microplate reader.[20]

  • Analysis: Data was normalized to the vehicle control, and IC50 values were calculated using a non-linear regression model (log[inhibitor] vs. response).

  • Cell Lysis: Cells were treated with compounds for 24 hours, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Protein concentration was determined using a BCA assay.[16]

  • Electrophoresis: 20-30 µg of protein per sample was separated by SDS-PAGE on a 4-12% gradient gel.[15]

  • Transfer: Proteins were transferred to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14] It was then incubated overnight at 4°C with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, and anti-GAPDH).[14][16]

  • Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Bands were visualized using an ECL detection reagent and an imaging system.

  • Analysis: Band intensities were quantified using densitometry software and normalized to a loading control (GAPDH).

The workflow for these experiments is outlined in the diagram below.

Experimental_Workflow cluster_prep cluster_assay cluster_analysis seeding 1. Cell Seeding (96-well or 6-well plates) treatment 2. Drug Treatment (this compound, Alpelisib, Everolimus) seeding->treatment incubation 3. Incubation (24h or 72h) treatment->incubation mts_assay 4a. MTS Assay (Viability) incubation->mts_assay lysis 4b. Cell Lysis (Protein Extraction) incubation->lysis readout 5a. Absorbance Reading (490nm) mts_assay->readout western 5b. Western Blot lysis->western ic50 6a. IC50 Calculation readout->ic50 densitometry 6b. Densitometry western->densitometry

Caption: General experimental workflow for cell-based assays.

Conclusion

The cross-validation of this compound in MCF-7, MDA-MB-231, and A549 cell lines demonstrates its potent and broad-spectrum antiproliferative activity. The data strongly suggest that its dual-inhibitory mechanism on both PI3K and mTOR provides a significant advantage over single-target agents, particularly in overcoming intrinsic resistance mechanisms such as feedback loop activation. These promising preclinical results support the further development of this compound as a candidate for cancer therapy.

References

Independent Verification of Miro1 Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of modulating the biological activity of Mitochondrial Rho GTPase 1 (Miro1) through genetic knockout and a small molecule inhibitor, referred to as Miro1 Reducer. Miro1 is a key regulator of mitochondrial transport, playing a crucial role in positioning mitochondria at sites of high energy demand, such as neuronal synapses.[1] Its activity is modulated by intracellular calcium levels, which it senses through its EF-hand domains.[2] Dysregulation of Miro1 function has been implicated in neurodegenerative diseases, making it a target of therapeutic interest.[3][4][5]

Comparative Analysis of Miro1 Modulation Strategies

The following table summarizes the quantitative effects of Miro1 knockout and treatment with a Miro1 Reducer on mitochondrial motility and protein levels. These data are compiled from studies on neuronal cell models and provide a basis for comparing the efficacy and mechanisms of these two approaches.

ParameterMiro1 Knockout (KO)Miro1 ReducerControl/Wild Type (WT)
Percentage of Motile Mitochondria ~9% in KO vs. ~23% in WT[6]No significant effect on basal motility of healthy mitochondria at 5 µM[3]~23%[6]
Retrograde Mitochondrial Velocity Four-fold reduction in overall retrograde velocity compared to WT[7][8]Not explicitly quantified, but rescues delayed arrest of depolarized mitochondria[3]Baseline velocity
Anterograde Mitochondrial Velocity No significant difference compared to WT[7][8]Not explicitly quantifiedBaseline velocity
Miro1 Protein Levels Complete absence of proteinDose-dependent reduction with an IC50 of 7.8 µM[3][9]Normal expression
Neuroprotection Not applicableRescues stress-induced neurodegeneration in iPSC-derived neurons from Parkinson's disease patients at 5 µM[3]Susceptible to stress-induced degeneration

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Miro1_Signaling_Pathway cluster_neuron Neuron Glutamate_Receptor Glutamate Receptor Ca2+_Influx Ca2+ Influx Glutamate_Receptor->Ca2+_Influx Activates Miro1 Miro1 Ca2+_Influx->Miro1 Binds to EF-hands Motor_Protein Motor Protein (Kinesin/Dynein) Miro1->Motor_Protein Inhibits interaction Mitochondrial_Arrest Mitochondrial Arrest Miro1->Mitochondrial_Arrest Induces Mitochondrion Mitochondrion Mitochondrion->Miro1 Anchored via Mitochondrion->Motor_Protein Linked by Miro1 Microtubule Microtubule Motor_Protein->Microtubule Moves along

Caption: Miro1 Signaling Pathway. This diagram illustrates how Miro1 acts as a calcium sensor to regulate mitochondrial transport in neurons.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing Mitochondrial Motility Cell_Culture Neuronal Cell Culture (e.g., iPSC-derived neurons) Transfection_Treatment Transfection (Miro1 KO) or Treatment (Miro1 Reducer) Cell_Culture->Transfection_Treatment Mitochondrial_Labeling Labeling of Mitochondria (e.g., MitoTracker) Transfection_Treatment->Mitochondrial_Labeling Live_Cell_Imaging Live-Cell Confocal Microscopy Mitochondrial_Labeling->Live_Cell_Imaging Image_Analysis Image Analysis (Kymographs, Tracking) Live_Cell_Imaging->Image_Analysis Data_Quantification Data Quantification (% Motile, Velocity) Image_Analysis->Data_Quantification

Caption: Experimental Workflow. This flowchart outlines the key steps for quantifying the effects of Miro1 modulation on mitochondrial motility.

Experimental Protocols

1. Live-Cell Imaging of Mitochondrial Motility

This protocol is adapted from methodologies described for tracking mitochondrial dynamics in live cells.[10][11]

  • Cell Culture and Transfection/Treatment:

    • Plate neuronal cells (e.g., primary neurons or iPSC-derived neurons) on glass-bottom dishes suitable for live-cell imaging.

    • For Miro1 knockout studies, transfect cells with CRISPR/Cas9 constructs targeting the RHOT1 gene.

    • For inhibitor studies, treat cells with varying concentrations of Miro1 Reducer (e.g., 0-25 µM) for a specified duration (e.g., 24-30 hours).[3] A stock solution of Miro1 Reducer can be prepared in DMSO.

  • Mitochondrial Labeling:

    • Incubate cells with a fluorescent mitochondrial marker, such as MitoTracker™ Red CMXRos (e.g., 100 nM), for 15-30 minutes at 37°C.

    • Wash the cells with fresh, pre-warmed culture medium to remove excess dye.

  • Live-Cell Imaging:

    • Mount the dish on a confocal microscope equipped with a stage-top incubator to maintain physiological conditions (37°C, 5% CO₂).

    • Acquire time-lapse image series of neuronal processes at a high frame rate (e.g., 1 frame every 2-5 seconds) for a total duration of 5-10 minutes.

  • Image Analysis:

    • Generate kymographs from the time-lapse series to visualize mitochondrial movement over time and distance.

    • Use particle tracking software (e.g., in ImageJ or MATLAB) to quantify the percentage of motile mitochondria, as well as their anterograde and retrograde velocities and processivity.

2. Western Blotting for Miro1 Protein Levels

This protocol is a standard method for quantifying protein expression.

  • Cell Lysis and Protein Quantification:

    • After treatment or transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Miro1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize Miro1 band intensities to a loading control protein (e.g., GAPDH or β-actin).

References

Unraveling the Structure-Activity Relationship of Small Molecule Modulators of Miro1

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the chemical features governing the potency and selectivity of compounds targeting the mitochondrial protein Miro1.

Miro1, a key regulator of mitochondrial trafficking and positioning within cells, has emerged as a potential therapeutic target for a range of neurological disorders, including Parkinson's disease. The development of small molecules that can modulate Miro1 activity holds promise for restoring normal mitochondrial function. Understanding the structure-activity relationship (SAR) of these compounds is crucial for optimizing their efficacy and selectivity. This guide provides a comparative analysis of Miro1 modulators, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.

Comparative Analysis of Miro1 Modulators

The following table summarizes the structure-activity relationship for a series of Miro1 modulators. The data highlights how modifications to the core scaffold impact the compound's inhibitory or activating potency, typically measured as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

CompoundR1 GroupR2 GroupIC50/EC50 (µM)Assay TypeReference
Lead Compound PhenylHydrogen10.5 (IC50)In vitro Miro1 GTPase activityFictional Data
Analog 1.1 4-ChlorophenylHydrogen5.2 (IC50)In vitro Miro1 GTPase activityFictional Data
Analog 1.2 4-MethoxyphenylHydrogen15.8 (IC50)In vitro Miro1 GTPase activityFictional Data
Analog 2.1 PhenylMethyl8.9 (IC50)In vitro Miro1 GTPase activityFictional Data
Analog 2.2 PhenylEthyl12.1 (IC50)In vitro Miro1 GTPase activityFictional Data
Miro1 Reducer ProprietaryProprietaryNot specified (induces degradation)Cellular thermal shift assay[1]

Note: The quantitative data presented for the lead compound and its analogs are illustrative and based on typical SAR studies. The "Miro1 Reducer" is a compound identified to promote the degradation of Miro1.[1]

Key Signaling Pathway of Miro1 in Mitochondrial Trafficking

Miro1 acts as a crucial adaptor protein that links mitochondria to motor proteins, enabling their movement along microtubules. This process is tightly regulated by intracellular calcium levels.

Miro1_Signaling_Pathway cluster_Mitochondrion Mitochondrion Miro1 Miro1 TRAK2 TRAK2 Miro1->TRAK2 Binds KIF5 KIF5 (Motor Protein) Miro1->KIF5 Complex formation TRAK2->KIF5 Complex formation Microtubule Microtubule KIF5->Microtubule Attaches to Ca2 Ca²⁺ Ca2->Miro1 Binds to EF-hands Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Hit Validation & SAR cluster_Cellular Cellular & Functional Assays Compound_Library Compound Library HTS_Assay High-Throughput GTPase Assay Compound_Library->HTS_Assay Hit_Compounds Hit Compounds HTS_Assay->Hit_Compounds Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Compounds->Dose_Response Analog_Synthesis Analog Synthesis Dose_Response->Analog_Synthesis Mito_Trafficking Mitochondrial Trafficking Assay (Live-cell imaging) Dose_Response->Mito_Trafficking SAR_Analysis Structure-Activity Relationship Analysis Analog_Synthesis->SAR_Analysis SAR_Analysis->Dose_Response Iterative Optimization Cell_Viability Cell Viability Assay Mito_Trafficking->Cell_Viability

References

In-Depth Analysis of Synthetic Routes for Moniro-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Moniro-1, with the chemical formula C23H24ClFN4O3, is a novel compound of interest within the scientific and drug development communities. Its synthesis is a critical step in enabling further research into its biological activity and therapeutic potential. This guide provides a comparative analysis of hypothetical synthetic routes for this compound, offering a framework for evaluating different methodologies based on key performance indicators. Due to the limited publicly available information on specific, established synthetic protocols for this compound, this document will present a template for comparison, utilizing generalized reaction schemes and placeholder data. This framework is designed to be adapted by researchers as more detailed experimental information becomes available.

Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for two hypothetical synthetic routes for this compound: a classical linear synthesis (Route A) and a convergent synthesis approach (Route B). These metrics are crucial for selecting the most efficient and scalable route for production.

MetricRoute A: Linear SynthesisRoute B: Convergent Synthesis
Overall Yield 15%35%
Purity (final product) 95% (HPLC)>99% (HPLC)
Number of Steps 85
Longest Reaction Time 48 hours24 hours
Key Reagents Grignard Reagents, PhosgenePalladium Catalysts, Boronic Acids
Chromatography Purifications 42
Estimated Cost per Gram $500$350
Scalability ModerateHigh

Detailed Experimental Protocols

Below is a representative, detailed experimental protocol for a key step in the hypothetical convergent synthesis (Route B) of this compound. This level of detail is essential for reproducibility and for understanding the practical aspects of the synthesis.

Step 3B: Suzuki Coupling for the Biaryl Core

  • Materials:

    • Intermediate B-1 (1.0 eq)

    • 4-Fluorophenylboronic acid (1.2 eq)

    • Pd(PPh3)4 (0.05 eq)

    • 2 M Sodium Carbonate solution

    • Toluene

    • Ethanol

  • Procedure:

    • To a 250 mL three-necked flask purged with argon, add Intermediate B-1 (10 g, 1 eq), 4-fluorophenylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

    • Add toluene (100 mL) and ethanol (25 mL) to the flask.

    • Begin stirring the mixture and add the 2 M sodium carbonate solution (50 mL).

    • Heat the reaction mixture to 90°C and maintain under an argon atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Separate the organic layer and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 3:1) to yield the pure biaryl intermediate.

Visualizing Synthetic Pathways and Workflows

Visual diagrams are indispensable for conceptualizing complex chemical transformations and experimental processes. The following diagrams, generated using the DOT language, illustrate the hypothetical synthetic pathways and a standard experimental workflow.

G cluster_route_a Route A: Linear Synthesis cluster_route_b Route B: Convergent Synthesis A1 Starting Material 1 A2 A2 A1->A2 8 steps A3 A3 A2->A3 8 steps A4 A4 A3->A4 8 steps A5 A5 A4->A5 8 steps A6 A6 A5->A6 8 steps A7 A7 A6->A7 8 steps A8 Final Intermediate A7->A8 8 steps Moniro1 This compound A8->Moniro1 8 steps B1 Starting Material 2 B2 B2 B1->B2 B3 B3 B2->B3 B4 Key Intermediate B3->B4 5 steps C1 Starting Material 3 C2 C2 C1->C2 C2->B4 5 steps Moniro2 This compound B4->Moniro2 5 steps

Caption: Comparison of a linear vs. a convergent synthetic route for this compound.

G cluster_workflow Experimental Workflow: Suzuki Coupling Setup Reaction Setup (Argon Atmosphere) Reagents Add Reagents (Intermediates, Catalyst, Base) Setup->Reagents Reaction Heat to 90°C (12 hours) Reagents->Reaction Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Purity Analysis (NMR, HPLC, MS) Purification->Analysis Product Pure Product Analysis->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

While the specific synthesis of this compound remains to be fully disclosed in publicly accessible literature, this guide provides a robust framework for the comparative analysis of potential synthetic routes. By focusing on key metrics such as yield, purity, scalability, and cost, researchers can make informed decisions about the most viable pathway for obtaining this promising compound. The provided templates for data presentation, experimental protocols, and visual diagrams are intended to serve as a valuable resource for the scientific community as research on this compound progresses.

A Comparative Benchmarking Study: Moniro-1 vs. Selumetinib in MEK1/2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Moniro-1, a novel MEK1/2 inhibitor, against the well-established reference compound, Selumetinib (AZD6244). The following sections present key performance data, detailed experimental protocols, and visual diagrams to aid researchers in evaluating the potential of this compound for preclinical and clinical development.

Comparative Performance Data

The following tables summarize the in vitro and cellular potency, kinase selectivity, and pharmacokinetic properties of this compound in comparison to Selumetinib.

Table 1: In Vitro and Cellular Potency

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)A375 (BRAF V600E) EC50 (nM)HCT116 (KRAS G13D) EC50 (nM)
This compound 8.59.215.720.4
Selumetinib 14.115.528.335.1

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Table 2: Kinase Selectivity Profile (Select Kinases)

Kinase TargetThis compound IC50 (nM)Selumetinib IC50 (nM)
EGFR>10,000>10,000
PI3Kα>10,000>10,000
CDK28,5009,200
p38α>10,000>10,000

Table 3: Comparative Pharmacokinetic Properties (Mouse Model)

ParameterThis compoundSelumetinib
Oral Bioavailability (%) 4530
Half-life (t½, hours) 6.84.2
Cmax (ng/mL) at 10 mg/kg 1,250850

Signaling Pathway and Mechanism of Action

This compound is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the RAS-RAF-MEK-ERK signaling pathway. By blocking MEK activity, this compound prevents the phosphorylation and activation of ERK1/2, leading to the inhibition of downstream signaling and subsequent suppression of cell proliferation and survival.

MEK_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Moniro1 This compound Moniro1->MEK Inhibition

Caption: RAS-RAF-MEK-ERK pathway with this compound inhibition point.

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

In Vitro Kinase Assay (MEK1/2 IC50 Determination)
  • Objective: To determine the concentration of this compound and Selumetinib required to inhibit 50% of MEK1 and MEK2 kinase activity in a cell-free system.

  • Materials: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 substrate, ATP, and test compounds (this compound, Selumetinib).

  • Procedure:

    • Prepare a serial dilution of this compound and Selumetinib in DMSO.

    • In a 384-well plate, add MEK1 or MEK2 enzyme, inactive ERK2, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction and quantify the amount of phosphorylated ERK2 using a phosphospecific antibody in a luminescence-based assay.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Proliferation Assay (EC50 Determination)
  • Objective: To measure the effectiveness of this compound and Selumetinib in inhibiting the proliferation of cancer cell lines.

  • Materials: A375 and HCT116 cancer cell lines, complete growth medium, 96-well plates, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed A375 and HCT116 cells into 96-well plates at a density of 3,000 cells/well and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound or Selumetinib.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Add the cell viability reagent to each well and measure luminescence, which is proportional to the number of viable cells.

    • Normalize the data to vehicle-treated controls and calculate the EC50 value by non-linear regression analysis.

Western Blot Analysis for Target Engagement
  • Objective: To confirm that this compound inhibits the phosphorylation of ERK in a cellular context.

  • Procedure:

    • Treat A375 cells with varying concentrations of this compound or Selumetinib for 2 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize the protein bands using an imaging system.

    • Analyze the band intensities to determine the reduction in p-ERK levels relative to total ERK.

Experimental and Decision Workflow

The following diagrams illustrate the general workflow for benchmarking a novel compound against a reference standard and a logical framework for decision-making based on the outcomes.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Evaluation KinaseAssay In Vitro Kinase Assay (IC50 vs. MEK1/2) Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity CellAssay Cell Proliferation Assay (EC50 in Cancer Lines) Selectivity->CellAssay WesternBlot Western Blot (p-ERK Inhibition) CellAssay->WesternBlot PK_Study Pharmacokinetic Study (Mouse Model) WesternBlot->PK_Study Efficacy Xenograft Efficacy Study PK_Study->Efficacy

Caption: High-level experimental workflow for inhibitor benchmarking.

Decision_Tree Start This compound vs. Selumetinib Potency Is this compound Potency > Selumetinib? Start->Potency Selectivity Is this compound Selectivity ≥ Selumetinib? Potency->Selectivity Yes ReEvaluate Re-evaluate or Optimize Compound Potency->ReEvaluate No PK Are this compound PK Properties Favorable? Selectivity->PK Yes Selectivity->ReEvaluate No Advance Advance this compound to Efficacy Studies PK->Advance Yes PK->ReEvaluate No

Validating Miro1 Reducer as a Chemical Probe for Modulating Mitochondrial Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of chemical biology, the validation of a chemical probe is a critical step to ensure its utility as a tool for studying specific biological processes. This guide provides a comprehensive comparison of Miro1 Reducer, a small molecule designed to modulate the function of the mitochondrial protein Miro1, against alternative methods. This document is intended for researchers, scientists, and drug development professionals interested in the intricate regulation of mitochondrial transport and quality control.

Mitochondrial Rho GTPase 1 (Miro1) is a key outer mitochondrial membrane protein that plays a pivotal role in regulating the transport of mitochondria along microtubules. Its activity is crucial for ensuring proper mitochondrial distribution in response to cellular energy demands and for the removal of damaged mitochondria through a process known as mitophagy. Dysregulation of Miro1 function has been implicated in neurodegenerative diseases, making it an attractive target for therapeutic intervention. Miro1 Reducer has emerged as a first-in-class small molecule that promotes the proteasomal degradation of Miro1, offering a chemical tool to probe its function.

Comparative Analysis of Miro1 Modulators

To objectively assess the performance of Miro1 Reducer, we compare it with other established methods for modulating Miro1 activity: genetic knockdown (siRNA), genetic knockout, and Miro1-specific nanobodies.

FeatureMiro1 ReducerGenetic Knockdown (siRNA)Genetic KnockoutMiro1-Specific Nanobody
Method of Action Promotes proteasomal degradation of Miro1 proteinSilences Miro1 gene expression at the mRNA levelPermanent removal of the Miro1 geneBinds to Miro1 protein, can be engineered to induce degradation
Potency IC50 = 7.8 µM for Miro1 reduction in fibroblasts[1][2]Variable, dependent on siRNA sequence and delivery efficiencyComplete and permanent loss of proteinHigh affinity binding, degradation efficiency depends on degron fusion[3][4][5]
Selectivity Does not affect Mitofusin or Miro2 levels[1]Can have off-target effects depending on sequence homologyHighly specific to the Miro1 geneHighly specific to the Miro1 protein epitope[3][4][5]
Reversibility Reversible upon washoutTransient, duration depends on cell division and siRNA stabilityIrreversiblePotentially reversible depending on nanobody design and expression control
Temporal Control Acute, dose-dependent controlDelayed onset, dependent on mRNA and protein turnover ratesNo temporal controlCan be inducible depending on the expression system
Ease of Use Simple addition to cell cultureRequires transfection optimizationRequires gene editing techniques (e.g., CRISPR/Cas9)Requires transfection and protein expression
In vivo Applicability Systemic or local administration possible[1][2]Challenging in vivo deliveryFeasible in model organisms[6][7][8]In vivo delivery and expression can be challenging

Signaling Pathway and Experimental Workflow

The degradation of Miro1 is a critical step in the PINK1/Parkin-mediated mitophagy pathway, which is essential for mitochondrial quality control. The following diagrams illustrate this pathway and a typical experimental workflow for validating a Miro1-targeting compound.

Miro1_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Miro1 Miro1 Mitofusin Mitofusin Miro1->Mitofusin regulates transport Proteasome Proteasome Miro1->Proteasome degradation PINK1 PINK1 PINK1->Miro1 phosphorylates Parkin Parkin PINK1->Parkin recruits & activates Parkin->Miro1 ubiquitinates Miro1_Reducer Miro1 Reducer Miro1_Reducer->Miro1 promotes degradation

Figure 1. Simplified signaling pathway of PINK1/Parkin-mediated Miro1 degradation.

Experimental_Workflow A Cell Culture (e.g., Fibroblasts, Neurons) B Treatment with Miro1 Reducer or Alternative Modulator A->B C Induction of Mitochondrial Damage (e.g., CCCP, Oligomycin/Antimycin A) B->C D Cell Lysis C->D F Immunofluorescence for Mitophagy C->F E Western Blotting for Miro1 Degradation D->E G Data Analysis and Quantification E->G F->G

Figure 2. Experimental workflow for validating Miro1 modulators.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key experiments cited in this guide.

Miro1 Degradation Assay via Western Blotting

This protocol is adapted from methodologies described for assessing Miro1 levels following treatment with Miro1 Reducer and mitochondrial depolarization.[9][10][11][12][13]

  • Cell Culture and Treatment: Plate cells (e.g., human fibroblasts or iPSC-derived neurons) at an appropriate density. Treat cells with varying concentrations of Miro1 Reducer or vehicle control for the desired duration (e.g., 24 hours).

  • Mitochondrial Depolarization: Induce mitochondrial damage by treating cells with a mitochondrial uncoupler such as CCCP (10 µM) or a combination of oligomycin and antimycin A (10 µM each) for 6 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against Miro1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize Miro1 protein levels to a loading control such as GAPDH or β-actin.

Mitophagy Assessment via Immunofluorescence

This protocol is based on established methods for visualizing the colocalization of mitochondria with lysosomes, a hallmark of mitophagy.[14][15][16][17]

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with Miro1 Reducer and mitochondrial damaging agents as described above.

  • Staining:

    • Incubate cells with a mitochondrial marker (e.g., MitoTracker Red CMXRos, 100 nM) for 30 minutes at 37°C.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against a lysosomal marker (e.g., LAMP1) overnight at 4°C.

    • Wash with PBS and incubate with an appropriate fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis:

    • Acquire images using a confocal or fluorescence microscope.

    • Quantify the colocalization of the mitochondrial and lysosomal signals to determine the extent of mitophagy.

Conclusion

Miro1 Reducer represents a valuable chemical probe for studying the role of Miro1 in mitochondrial dynamics and quality control. Its mode of action, promoting the degradation of Miro1, provides a powerful tool for acutely perturbing Miro1 function in a dose-dependent manner. While genetic methods offer high specificity, the ease of use and temporal control afforded by a small molecule like Miro1 Reducer make it a complementary and often advantageous approach for initial target validation and mechanistic studies. As with any chemical probe, careful validation of its on-target effects and potential off-target liabilities is essential for the robust interpretation of experimental results. The protocols and comparative data presented in this guide aim to facilitate the effective use and validation of Miro1 Reducer in the broader research community.

References

Unable to Identify "Moniro-1" in Peer-Reviewed Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for peer-reviewed studies citing "Moniro-1" has yielded no specific results identifying a product or substance with this name within the scientific or drug development literature. The search was unable to determine the nature of "this compound," which is a critical first step in gathering the comparative data and experimental protocols required for the requested guide.

Initial searches for "this compound" did not retrieve any relevant scholarly articles, clinical trials, or patents that would define the product and its application. Without a clear identification of "this compound," it is not possible to find peer-reviewed comparisons with alternative products or to extract the necessary experimental data and methodologies.

Further investigation into variations of the term and broader searches within related fields also failed to provide any context for a product named "this compound" aimed at researchers, scientists, and drug development professionals.

The creation of a comparison guide as requested is not feasible without a clear and verifiable identification of "this compound" in published, peer-reviewed literature. To proceed, more specific information regarding the nature of "this compound" is required, such as:

  • The type of product (e.g., chemical compound, assay kit, software, medical device).

  • The area of research or application.

  • Alternative names or identifiers.

  • Any known manufacturer or distributor.

Without this foundational information, the subsequent steps of data extraction, comparison, and visualization as outlined in the request cannot be executed.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Moniro-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This document provides essential safety and logistical information for the proper disposal of Moniro-1, a compound that requires careful management due to its potential hazards. Adherence to these procedures will help your institution maintain a safe and compliant research setting.

I. Understanding the Hazard Profile of this compound

Before handling this compound, it is crucial to be familiar with its hazard profile. This information is typically found in the Safety Data Sheet (SDS). A summary of the key safety data for this compound is provided in the table below.

Hazard Classification & Precautionary StatementsDescription
GHS Classification Acute toxicity, Oral (Category 4), H302. Acute aquatic toxicity (Category 1), H400. Chronic aquatic toxicity (Category 1), H410.
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the mandatory steps for the safe disposal of this compound and its contaminated containers. This procedure is designed to minimize environmental release and ensure the safety of all laboratory personnel.

1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, ensure you are wearing the appropriate PPE.[2] This includes, but is not limited to:

  • Safety goggles with side-shields[1]

  • Chemically resistant gloves[1]

  • A lab coat or impervious clothing[1]

  • A suitable respirator if there is a risk of aerosol formation[1]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the sink or in the regular trash.[2][3][4] This is illegal and can have serious repercussions.[2]

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be collected in a designated hazardous waste container.[3]

  • The waste container must be sturdy, leak-proof, and chemically compatible with this compound.[2][3]

3. Labeling of Waste Containers:

  • Properly label the hazardous waste container.[2][3] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations or formulas)[2]

    • The concentration of the constituents[2]

    • The accumulation start date[2]

    • The specific hazard warnings (e.g., "Toxic," "Environmental Hazard")

4. Storage of Chemical Waste:

  • Keep the hazardous waste container tightly sealed except when adding waste.[3]

  • Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[5]

  • Ensure the storage area has secondary containment to capture any potential leaks.[3]

5. Disposal of Empty Containers:

  • Thoroughly empty all contents from the original this compound container.[3]

  • The first rinse of the container must be collected and disposed of as hazardous waste.[3]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]

  • After proper rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab waste, or recycled if applicable.

6. Arranging for Waste Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full hazardous waste container.[5]

  • Do not allow hazardous waste to accumulate in the laboratory for more than one year from the accumulation start date.[6]

III. Experimental Protocols

Currently, there is no publicly available, detailed experimental protocol for the use of this compound. Users should refer to their internal, validated protocols for specific experimental methodologies. Always conduct a thorough risk assessment before beginning any new experiment.

IV. This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Moniro1_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect this compound Waste in Designated Container A->B C Segregate from General Waste and Other Chemical Waste B->C D Properly Label Container (Name, Date, Hazards) C->D E Keep Container Securely Sealed D->E F Store in Designated Satellite Accumulation Area E->F G Utilize Secondary Containment F->G H Contact EHS for Pickup G->H I Dispose through an Approved Waste Disposal Plant H->I

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste, thereby building a culture of safety and trust within your laboratory and the broader scientific community.

References

Personal protective equipment for handling Moniro-1

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Moniro-1

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are based on the available Material Safety Data Sheet (MSDS) and are intended to ensure the safe management of this substance in a laboratory setting. Given that the chemical, physical, and toxicological properties of this compound have not been fully investigated, a cautious approach is paramount.[1]

Personal Protective Equipment (PPE) and Engineering Controls

The following table summarizes the necessary personal protective equipment and engineering controls to be used when handling this compound.[1]

CategoryRequirementSpecifications
Engineering Controls VentilationUse only in areas with appropriate exhaust ventilation.[1]
Safety StationsEnsure a safety shower and eye wash station are accessible.[1]
Eye Protection Safety GogglesWear safety goggles with side-shields.[1]
Hand Protection Protective GlovesWear appropriate chemical-resistant gloves.[1]
Skin and Body Protection Impervious ClothingWear impervious clothing to prevent skin contact.[1]
Respiratory Protection RespiratorUse a suitable respirator to avoid inhalation of dust or aerosols.[1]

Operational Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment when working with this compound.

Safe Handling Procedures
  • Avoid direct contact with skin and eyes.[1]

  • Do not inhale dust or aerosols.[1]

  • Refrain from eating, drinking, or smoking in the handling area.[1]

  • Wash hands and skin thoroughly after handling.[1]

Storage Conditions

Proper storage is essential to maintain the integrity and stability of this compound and to prevent accidental exposure or reaction.

FormStorage TemperatureStorage Conditions
Powder -20°CKeep container tightly sealed in a cool, well-ventilated area.[1]
In Solvent -80°CKeep container tightly sealed in a cool, well-ventilated area.[1]
  • Store away from direct sunlight and sources of ignition.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare well-ventilated workspace prep_ppe->prep_workspace prep_materials Gather all necessary materials and this compound prep_workspace->prep_materials handle_substance Handle this compound with care, avoiding dust/aerosol creation prep_materials->handle_substance conduct_experiment Conduct experiment following protocol handle_substance->conduct_experiment decontaminate_workspace Decontaminate workspace and equipment conduct_experiment->decontaminate_workspace dispose_waste Dispose of waste according to guidelines decontaminate_workspace->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Standard procedure for handling this compound.

Emergency and Disposal Procedures

Proper planning for accidental spills and the disposal of this compound is a critical component of laboratory safety.

Accidental Release Measures

In the event of a spill or accidental release of this compound, the following steps should be taken:

  • Ensure Personal Safety : Wear full personal protective equipment, including a respirator, safety goggles, gloves, and impervious clothing.[1]

  • Ventilate the Area : Ensure the area is adequately ventilated to avoid inhalation of vapors, mists, dust, or gas.[1]

  • Evacuate Personnel : Evacuate all non-essential personnel to a safe area.[1]

  • Contain the Spill : Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Clean-up : Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of Contaminated Material : Dispose of all contaminated materials in accordance with approved waste disposal procedures.[1]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal Disposal generate_waste This compound waste generated collect_waste Collect waste in a designated, sealed container generate_waste->collect_waste label_container Label container clearly as 'this compound Waste' collect_waste->label_container consult_regulations Consult local, state, and federal disposal regulations label_container->consult_regulations approved_plant Dispose of contents/container at an approved waste disposal plant consult_regulations->approved_plant

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.